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Foundational

1H NMR and 13C NMR spectra of Methyl 6-methylbenzo[d]oxazole-2-carboxylate

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl 6-methylbenzo[d]oxazole-2-carboxylate Executive Summary Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly versatile heterocyclic scaffold utili...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Executive Summary

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. Benzoxazole derivatives are privileged structures often deployed as building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and bitopic ligands targeting allosteric sites in G-protein-coupled receptors (GPCRs)[1],[2].

This technical whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of methyl 6-methylbenzo[d]oxazole-2-carboxylate. By mapping the electronic "push-pull" effects of its substituents, this guide equips researchers with the authoritative grounding required to validate the synthesis and structural integrity of this molecule.

Structural and Mechanistic Overview

The benzoxazole core is a fused bicyclic system comprising a benzene ring and an oxazole ring. The electronic environment of methyl 6-methylbenzo[d]oxazole-2-carboxylate is governed by two competing substituent effects:

  • The 2-Methyl Carboxylate Group (-I, -M): Located at the C2 position, this ester group is strongly electron-withdrawing. It pulls electron density away from the oxazole ring, severely deshielding the C2 carbon and the ester methyl protons[3].

  • The 6-Methyl Group (+I, +M): Located on the aromatic ring, this benzylic methyl group acts as an electron-donating group via hyperconjugation. It selectively shields the ortho (C5, C7) and para positions of the benzene ring, altering the local magnetic field and shifting the corresponding NMR signals upfield[4].

NMRLogic A Methyl 6-methylbenzo[d]oxazole-2-carboxylate B 1H NMR Substituent Effects A->B C 13C NMR Substituent Effects A->C D 6-Methyl Group (+I, +M) Shields ortho/para protons B->D E Ester Group (-I, -M) Deshields nearby nuclei B->E C->D C->E F C7-H: ~7.43 ppm (s) C5-H: ~7.35 ppm (d) C4-H: ~7.76 ppm (d) D->F G C6 (Ipso): ~138.2 ppm C=O (Ester): ~157.0 ppm C2 (Oxazole): ~152.5 ppm D->G E->F E->G

Fig 1. Logical relationship between substituent electronic effects and observed NMR chemical shifts.

NMR Characterization & Causality Analysis

The structural validation of methyl 6-methylbenzo[d]oxazole-2-carboxylate relies on precise peak assignment. The tables below synthesize the expected spectral data in CDCl 3​ , derived from the baseline shifts of unsubstituted benzoxazole-2-carboxylates and the known perturbation effects of the 6-methyl group[3],[4].

H NMR Data (400 MHz, CDCl 3​ )

The 1 H NMR spectrum is characterized by a modified AMX spin system in the aromatic region, resolving into an AX system due to the weak meta coupling[4].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality & Assignment Logic
C4-H ~7.76d8.41HMeta to the 6-methyl group and para to the oxazole oxygen. It falls outside the shielding cone of the methyl group, making it the most deshielded aromatic proton.
C7-H ~7.43broad s~1.51HOrtho to the 6-methyl group. The meta-coupling to C5-H is extremely small, often resulting in an unresolved broad singlet.
C5-H ~7.35dd8.4, 1.51HOrtho to the 6-methyl group. Shielded by hyperconjugation from the methyl group. Exhibits ortho coupling to C4-H and meta coupling to C7-H.
Ester -OCH 3​ 4.09s-3HHighly deshielded by the strong inductive (-I) effect of the adjacent ester carbonyl oxygen.
6-CH 3​ 2.53s-3HTypical benzylic methyl group attached to an aromatic ring.
C NMR Data (100 MHz, CDCl 3​ )

The 13 C NMR spectrum maps the carbon framework, highlighting the extreme deshielding of the heteroatom-bound carbons[3],[5].

Carbon PositionChemical Shift (δ, ppm)Causality & Assignment Logic
C=O (Ester) ~157.0The most deshielded carbon due to the strong -I and -M effects of the two oxygen atoms.
C2 (Oxazole) ~152.5Imine-like sp 2 carbon flanked by highly electronegative N and O atoms.
C7a (Bridgehead) ~151.1Aromatic carbon directly attached to the oxazole oxygen.
C3a (Bridgehead) ~138.8Aromatic carbon directly attached to the oxazole nitrogen.
C6 (Aromatic) ~138.2Ipso carbon attached to the 6-methyl group. Experiences a ~+9 ppm downfield shift relative to the unsubstituted analog.
C5 (Aromatic) ~127.2Ortho to the 6-methyl group.
C4 (Aromatic) ~121.5Meta to the 6-methyl group.
C7 (Aromatic) ~111.3Ortho to the 6-methyl group and adjacent to oxygen. Highly shielded.
Ester -OCH 3​ 53.7Methoxy carbon attached to the ester oxygen.
6-CH 3​ 21.5Aliphatic benzylic carbon.

Experimental Methodologies: Synthesis Protocol

To obtain pure methyl 6-methylbenzo[d]oxazole-2-carboxylate for NMR characterization, a highly robust esterification of the commercially available 6-methylbenzo[d]oxazole-2-carboxylic acid is recommended[2].

SynthesisWorkflow A 6-Methylbenzo[d]oxazole- 2-carboxylic acid B Methanol / SOCl2 (0 °C to Reflux) A->B C Acyl Chloride Intermediate B->C D Crude Ester Product C->D E Silica Gel Chromatography D->E F Pure Product (NMR Verified) E->F

Fig 2. Experimental workflow for the synthesis and purification of the benzoxazole derivative.

Step-by-Step Protocol
  • Reagent Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-methylbenzo[d]oxazole-2-carboxylic acid (1.0 mmol) in 10 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Catalytic Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (SOCl 2​ , 1.5 mmol) dropwise over 10 minutes.

    • Causality: SOCl 2​ generates HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride intermediate. This prevents the reverse reaction and thermodynamically drives the esterification[2].

  • Reflux & Monitoring : Remove the ice bath and heat the mixture to reflux (65 °C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system. The product spot will appear UV-active at a higher Rf​ than the highly polar starting acid.

  • Quenching & Extraction : Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl. Neutralize the crude residue with saturated aqueous NaHCO 3​ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Drying & Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2​ SO 4​ . Filter and concentrate the solvent. Purify the crude product via silica gel flash column chromatography to yield pure methyl 6-methylbenzo[d]oxazole-2-carboxylate as a solid[4].

Trustworthiness & Self-Validating System

The success of this reaction is self-validating through 1 H NMR integration. The final spectrum must exhibit exactly 9 protons . The presence of two distinct 3H singlets at ~4.09 ppm and ~2.53 ppm confirms the retention of both the ester and the aromatic methyl groups. Furthermore, the integration of the aromatic region strictly to 3H confirms the purity of the trisubstituted benzene ring[4].

References

1.[3] Title: Copper-Catalyzed Oxidative Cyclization of Glycine Derivatives for Synthesis of 2-Substituted Benzoxazole Source: RSC Advances URL: [Link]

2.[5] Title: Electrosynthesis of 2-Substituted Benzoxazoles via Intramolecular Shono-Type Oxidative Coupling of Glycine Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

3.[1] Title: Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

4.[2] Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate Source: PMC - NIH (Acta Crystallographica Section E) URL: [Link]

5.[4] Title: Thermal Reactions of o-Aminophenols and Dimethyl Acetylenedicarboxylate Source: Heterocycles URL: [Link]

Sources

Exploratory

Whitepaper: Mechanism of Action and Therapeutic Profiling of Methyl 6-methylbenzo[d]oxazole-2-carboxylate Derivatives

Molecular Architecture & Pharmacophore Dynamics Benzoxazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, primarily due to their structural mimicry of naturally occurring puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Pharmacophore Dynamics

Benzoxazole derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, primarily due to their structural mimicry of naturally occurring purine bases such as adenine and guanine[1]. This bioisosterism allows them to interact seamlessly with a wide array of biological macromolecules, particularly within the ATP-binding pockets of enzymatic targets[1].

The specific derivative, Methyl 6-methylbenzo[d]oxazole-2-carboxylate , introduces critical pharmacophoric modifications that dictate its mechanism of action:

  • 6-Methyl Substitution: The addition of a methyl group at the 6-position of the benzoxazole core enhances the molecule's lipophilicity. This hydrophobic anchor increases van der Waals interactions with the lipophilic residues lining the deep pockets of kinase domains, significantly improving target residence time[2].

  • 2-Carboxylate Ester: The carboxylate moiety at the 2-position serves a dual purpose. Sterically, it acts as a critical hydrogen-bond acceptor, interacting with the hinge region backbone amides of target kinases[3]. Electronically, its electron-withdrawing nature modulates the electron density of the oxazole ring, making the scaffold susceptible to specific nucleophilic attacks in covalent inhibition paradigms[4].

Primary Mechanisms of Action

The pharmacological efficacy of 2-substituted benzoxazoles is multi-targeted, heavily depending on the specific biological system and functional group arrangement[5].

Kinase Inhibition & Apoptotic Modulation (VEGFR-2 Pathway)

In oncology models, a primary mechanism of action for benzoxazole-2-carboxylates is the potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway[6]. By competitively occupying the ATP-binding site of the VEGFR-2 kinase domain, these derivatives halt the downstream PI3K/AKT signaling cascade essential for tumor angiogenesis[6].

This kinase suppression directly triggers programmed cell death. Target engagement leads to a measurable shift in apoptosis-regulating proteins: an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the executioner caspase cascade[6].

Pathway Ligand Methyl 6-methylbenzo[d]oxazole -2-carboxylate Inhibition Competitive Inhibition Ligand->Inhibition Receptor VEGFR-2 Kinase Domain (ATP Binding Site) Downstream PI3K / AKT Pathway Suppression Receptor->Downstream Inhibition->Receptor Apoptosis Apoptosis Induction (Bax ↑ / Bcl-2 ↓) Downstream->Apoptosis

VEGFR-2 signaling inhibition and apoptosis induction by benzoxazole derivatives.
Covalent Modification via Nucleophilic Aromatic Substitution (SNAr)

Beyond reversible competitive inhibition, highly electron-deficient benzoxazole derivatives can act as covalent inhibitors. The 2-carboxylate group withdraws electron density from the heterocyclic core, activating it for Nucleophilic Aromatic Substitution (SNAr)[4]. In this mechanism, a conserved active-site cysteine thiolate (e.g., Cys668 in NADPH oxidases) attacks the oxazole ring. The benzoxazole moiety acts as a leaving group or undergoes ring-opening, resulting in the irreversible covalent modification and permanent inactivation of the target enzyme[4].

Quantitative Activity Profiles

The structural nuances of benzoxazole-2-carboxylates yield a broad spectrum of biological activities. The table below summarizes the target affinities and phenotypic readouts across various functionalized analogs to provide a comparative Structure-Activity Relationship (SAR) baseline.

Compound / DerivativeTarget / AssayActivity MetricMechanism / Key ObservationSource
Methyl 6-methylbenzo[d]oxazole-2-carboxylate VEGFR-2 Kinase (In Vitro)IC50 ~ 1.5 µMATP-competitive inhibition; halts angiogenesis.[6]
7-chloro-2,3-dihydro analog E. coli / S. aureusMIC 32 - 128 µg/mLDisruption of bacterial cell wall synthesis.[5]
Benzoxazole-2-carboxamide CRAC ChannelIC50 ~ 0.8 µMAllosteric modulation; reduces cytokine release.[3]
Benzoxazolethiol derivatives NADPH Oxidase (Cys668)IrreversibleSNAr covalent modification of active-site cysteine.[4]

*Note: IC50 values are representative benchmarks derived from SAR trends of closely related 2-substituted benzoxazole scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and orthogonal validation steps.

Regioselective Synthesis Protocol

Workflow Synth Synthesis Condensation & Cyclization Purify Purification Column Chromatography Synth->Purify Assay In-Vitro Assay MTT / Kinase Screening Purify->Assay Data Data Analysis IC50 & SAR Determination Assay->Data

Step-by-step experimental workflow for synthesis and biological validation.

Step 1: Precursor Condensation Combine 2-amino-5-methylphenol (1.0 eq) with methyl 2-chloro-2-oxoacetate (1.1 eq) in a dry polar aprotic solvent. Causality: Utilizing an ortho-aminophenol ensures the nitrogen and oxygen heteroatoms are perfectly pre-aligned for the 5-membered ring closure[5].

Step 2: Acid-Catalyzed Cyclization Introduce polyphosphoric acid (PPA) and heat the mixture to 120°C. Causality: PPA acts dually as a solvent and a potent dehydrating agent. The high thermal energy combined with Lewis acid catalysis forces the intramolecular dehydration, driving the equilibrium toward complete oxazole ring closure and preventing the stalling of the reaction at the uncyclized amide intermediate[6][7].

Step 3: Quenching & Extraction (Self-Validation Checkpoint) Cool the reaction and neutralize carefully with saturated aqueous NaHCO3​ . Self-Validation: Continuous pH monitoring is mandatory here. Failing to fully neutralize the PPA before organic extraction will result in the acid-catalyzed hydrolysis of the sensitive 2-carboxylate ester during workup, destroying the target pharmacophore[8]. Extract the neutralized aqueous layer with ethyl acetate.

In-Vitro Antiproliferative & Target Engagement Workflow

Step 1: Cell Seeding & Acclimation Seed HepG2 (hepatocellular carcinoma) cells in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours[6]. Causality: A 24-hour acclimation period is critical to allow for proper extracellular matrix attachment and the normalization of baseline mitochondrial metabolic rates before introducing the xenobiotic agent.

Step 2: Compound Administration Treat cells with a concentration gradient of the synthesized derivative (0.01 µM to 100 µM) for 48-72 hours[6]. Self-Validation: The assay must include a vehicle control (0.1% DMSO) to unequivocally rule out solvent-induced cytotoxicity, alongside a positive control (e.g., Sorafenib) to benchmark the assay's sensitivity to VEGFR-2 inhibition.

Step 3: Primary Viability Readout (MTT Assay) Introduce MTT reagent to the wells. Causality: The colorimetric reduction of MTT to formazan by mitochondrial succinate dehydrogenase provides a direct, quantifiable readout of viable cell numbers, allowing for the precise calculation of the IC50 value[6].

Step 4: Orthogonal Mechanistic Validation (Western Blot) Harvest cells from parallel 6-well plates treated at the calculated IC50 concentration. Lyse the cells and probe the lysate via Western blot for Bax, Bcl-2, and cleaved Caspase-3. Causality: The MTT assay is fundamentally limited as it cannot distinguish between generic necrotic toxicity and targeted apoptosis. The Western blot serves as an orthogonal validation step, confirming that the observed cell death is specifically driven by the hypothesized Bax/Bcl-2 apoptotic cascade triggered by kinase inhibition[6].

References

  • Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxyl
  • Biological activity of benzoxazole deriv
  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes N
  • Biological activities of benzoxazole and its derivatives - ResearchGate ResearchG
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR Journal of Chemical and Pharmaceutical Research
  • Benzoxazole: Synthetic Methodology and Biological Activities Global Research Online
  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC N
  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand N

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Elucidation of Methyl 6-methylbenzo[d]oxazole-2-carboxylate: A Technical Whitepaper

Executive Summary Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in drug discovery and materials science. The benzoxazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in drug discovery and materials science. The benzoxazole core is a privileged pharmacophore, making the precise structural characterization of its derivatives paramount. In modern analytical workflows, determining the exact mass of such compounds is the definitive method for confirming synthetic fidelity, identifying metabolic degradants, and differentiating the target from isobaric impurities.

This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, exact mass determination, and collision-induced dissociation (CID) fragmentation pathways of Methyl 6-methylbenzo[d]oxazole-2-carboxylate, grounded in self-validating high-resolution mass spectrometry (HRMS) protocols.

Physicochemical Profiling: The Physics of Exact Mass

To accurately characterize Methyl 6-methylbenzo[d]oxazole-2-carboxylate, one must first delineate the fundamental difference between its molecular weight and its exact mass[1].

  • Molecular Weight (Nominal/Average Mass): Calculated using the abundance-weighted average atomic masses of all isotopes found in nature. This value is useful for macroscopic stoichiometric calculations but lacks the precision required for structural elucidation.

  • Exact Mass (Monoisotopic Mass): Calculated using the exact mass of the most abundant, lowest-mass isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 ).

The deviation of the exact mass from the integer nominal mass is known as the mass defect [1]. Because the nuclear binding energy of every element is unique, the mass defect serves as a highly specific elemental fingerprint. For Methyl 6-methylbenzo[d]oxazole-2-carboxylate, the unique combination of carbon, hydrogen, nitrogen, and oxygen yields a specific mass defect that HRMS instruments can detect to within parts-per-million (ppm) accuracy[2].

Table 1: Quantitative Mass Parameters
ParameterValueDerivation & Causality
Chemical Formula C₁₀H₉NO₃Benzoxazole core (C₇H₅NO) + 6-methyl + 2-methyl ester
Nominal Mass 191 DaSum of integer masses of the most abundant isotopes.
Molecular Weight 191.186 g/mol Isotope-weighted average mass (used for bulk weighing).
Exact Mass 191.05824 DaSum of exact monoisotopic masses (C: 120.0000, H: 9.0704, N: 14.0031, O: 47.9847).
[M+H]⁺ Exact Mass 192.06552 m/zAddition of a proton (H⁺, 1.007276 Da) during ESI+ ionization.

Self-Validating HRMS Protocol for Exact Mass Determination

A robust analytical protocol is not merely a sequence of steps; it is a self-validating system designed to eliminate analytical artifacts. To determine the exact mass of Methyl 6-methylbenzo[d]oxazole-2-carboxylate, a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer is utilized. The acceptable mass error for absolute confirmation in this workflow is strictly maintained at ≤ 3 ppm[2].

Step-by-Step Methodology
  • Sample Preparation & Baseline Validation:

    • Action: Dissolve the analyte in LC-MS grade methanol to a 1 mg/mL stock, then dilute to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]⁺ ion. A solvent-only blank must be injected prior to the sample to validate the absence of column carryover and establish a background noise baseline.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column using a gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Causality: While direct infusion is possible, LC separation is critical. It resolves the target compound from highly polar salts or synthetic byproducts that co-elute at the solvent front, thereby preventing ion suppression in the ESI source.

  • Ionization & Lock Mass Calibration:

    • Action: Operate the ESI source in positive mode. Continuously infuse Leucine Enkephalin ([M+H]⁺ exact mass 556.2771 m/z) via a secondary reference sprayer[3].

    • Causality: The flight tube of a TOF analyzer undergoes minute thermal expansion and contraction during operation, which can shift mass readings. The constant presence of a known "lock mass" allows the data system to recalibrate the m/z axis in real-time, ensuring the exact mass measurement remains within the < 3 ppm error threshold[3].

  • Data Acquisition:

    • Action: Acquire MS1 survey scans (m/z 50–1000). Trigger Auto-MS/MS for any precursor ion exceeding an intensity threshold of 10⁴ counts.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH:H2O + 0.1% FA) B LC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Formation of [M+H]+ at m/z 192.0655) B->C D Q-TOF MS Analysis (Lock Mass Calibration via Leucine Enkephalin) C->D E Data Processing (Mass Defect & Isotope Profiling) D->E

Caption: Workflow for HRMS analysis of Methyl 6-methylbenzo[d]oxazole-2-carboxylate.

Mechanistic Fragmentation Pathway (MS/MS)

Securing the exact mass of the precursor ion confirms the empirical formula, but structural topology is validated through tandem mass spectrometry (MS/MS). By isolating the [M+H]⁺ ion (m/z 192.0655) in the quadrupole and subjecting it to Collision-Induced Dissociation (CID) with neutral Argon gas, the molecule fragments along thermodynamically predictable pathways[4].

Causality of CID Fragmentation
  • Ester Cleavage (Loss of Methanol): The most labile bond in the protonated molecule is within the methyl ester moiety. The initial low-energy collision induces a neutral loss of methanol (CH₃OH, exact neutral mass 32.0262 Da). This yields a highly reactive acylium ion at an exact mass of m/z 160.0393 (C₉H₆NO₂⁺).

  • Decarbonylation (Loss of Carbon Monoxide): Acylium ions are inherently unstable under CID conditions and rapidly extrude carbon monoxide (CO, exact neutral mass 27.9949 Da). This sequential loss generates a stable 6-methylbenzoxazolium cation at m/z 132.0444 (C₈H₆NO⁺)[4].

  • Benzoxazole Ring Opening: At higher collision energies (e.g., >30 eV), the robust benzoxazole core begins to cleave, leading to the loss of smaller neutral fragments (such as HCN or CO) from the core structure itself, which is a hallmark diagnostic feature of benzoxazole derivatives[4].

Fragmentation M [M+H]+ m/z 192.0655 F1 Acylium Ion m/z 160.0393 M->F1 - CH3OH (-32.026 Da) F2 Benzoxazolium Ion m/z 132.0444 F1->F2 - CO (-27.995 Da)

Caption: Collision-induced dissociation (CID) fragmentation pathway in ESI+ mode.

By matching the theoretical exact masses of these fragments against the empirical data acquired by the Q-TOF, the application scientist creates a closed-loop, self-validating confirmation of the entire molecular structure.

References

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis ResearchGate[Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis ResolveMass Laboratories Inc.[Link]

  • Methodology for Accurate Mass Measurement of Small Molecules The Royal Society of Chemistry[Link]

Sources

Exploratory

Pharmacophore Modeling of Methyl 6-methylbenzo[d]oxazole-2-carboxylate: A Structural Blueprint for Allosteric Modulation

As a Senior Application Scientist specializing in computer-aided drug design (CADD) and fragment-based drug discovery (FBDD), I frequently encounter scaffolds that serve as the foundational architecture for novel therape...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in computer-aided drug design (CADD) and fragment-based drug discovery (FBDD), I frequently encounter scaffolds that serve as the foundational architecture for novel therapeutics. Among these, Methyl 6-methylbenzo[d]oxazole-2-carboxylate represents a highly privileged, versatile building block.

Benzoxazole derivatives are renowned for their bioisosteric relationship with indoles and nucleic acid bases. However, the specific substitution pattern of a 6-methyl group and a 2-carboxylate ester transforms this simple heterocycle into a highly directional pharmacophore. Recent breakthroughs in GPCR pharmacology—specifically the fragmentation of bitopic ligands targeting the Dopamine D2 Receptor (D2R)—have highlighted the benzo[d]oxazole-2-carboxylate/carboxamide motif as a critical anchor for negative allosteric modulators (NAMs) .

This technical guide dissects the 3D pharmacophore modeling of Methyl 6-methylbenzo[d]oxazole-2-carboxylate, detailing the causality behind its structural features, its biological signaling context, and the self-validating experimental protocols required to deploy it in virtual screening and synthetic expansion.

Structural & Electronic Profiling of the Core Scaffold

To build an accurate pharmacophore model, we must first deconstruct the molecule into its fundamental electronic and spatial vectors. The physicochemical properties of the parent 6-methylbenzoxazole core (PubChem CID: 2724969) dictate its behavior in a physiological environment .

  • The Benzoxazole Core (Aromatic/Hydrophobic): The fused benzene and oxazole rings create a planar, electron-deficient π -system. The nitrogen atom acts as a weak, directional hydrogen bond acceptor (HBA), while the oxygen atom contributes primarily to the molecular dipole moment rather than acting as a strong HBA.

  • The 6-Methyl Group (Hydrophobic Vector): Positioned on the benzene ring, the 6-methyl group projects an equatorial hydrophobic vector. Causality: In the context of GPCR allosteric pockets (such as the TM2-TM7 cleft in the D2R), this specific vector is required to anchor the molecule into a lipophilic sub-pocket, increasing residence time and preventing solvent exposure. A 5-methyl substitution, by contrast, often clashes with extracellular loop residues.

  • The 2-Methyl Carboxylate (HBA & Synthetic Handle): The ester group provides two potential HBA sites (the carbonyl oxygen and the ether oxygen). The rotational flexibility of the ester bond allows it to adopt either an s-cis or s-trans conformation, adapting to the geometry of the target's hydrogen bond donors. Furthermore, the methyl ester serves as a pro-pharmacophore; it can be readily hydrolyzed and coupled with amines to form active carboxamides that interact with specific residues (e.g., Glu95 in the D2R).

Table 1: 3D Pharmacophore Feature Mapping

Quantitative coordinates derived from a minimized conformer (MMFF94 force field) relative to the geometric centroid.

Feature TypeAtom / Functional GroupRadius (Å)Vector DirectionalityRelative Coordinates (X, Y, Z)
Aromatic Ring (AR) Benzoxazole Core (Centroid)2.0Orthogonal to ring plane(0.00, 0.00, 0.00)
H-Bond Acceptor (HBA1) Oxazole Nitrogen (N3)1.5In-plane, 120° angle(-1.24, 1.15, 0.00)
Hydrophobic (HYD) 6-Methyl Carbon1.5Outward, equatorial(2.85, -1.40, 0.00)
H-Bond Acceptor (HBA2) Ester Carbonyl (C=O)1.5In-plane, conformation-dependent(-3.10, -0.85, 0.00)

Biological Context: GPCR Allosteric Modulation

The true value of the Methyl 6-methylbenzo[d]oxazole-2-carboxylate pharmacophore is realized when it is deployed as a fragment in allosteric modulation. In the study of the D2R, researchers fragmented the bitopic ligand SB269652 to isolate its allosteric moiety. They discovered that replacing the original indole-2-carboxamide with a benzo[d]oxazole-2-carboxamide (synthesized directly from the corresponding carboxylate) retained potent negative allosteric pharmacology .

The benzoxazole pharmacophore binds in a secondary, less conserved pocket located between the extracellular ends of Transmembrane (TM) domains 2 and 7. By stabilizing a specific receptor conformation, it negatively modulates the binding affinity and efficacy of the orthosteric agonist (Dopamine), subsequently dampening downstream Gi/Go protein coupling, cAMP inhibition, and ERK1/2 phosphorylation.

D2R_Pathway Orthosteric Dopamine (Orthosteric Agonist) D2R Dopamine D2 Receptor (Transmembrane) Orthosteric->D2R Activates Allosteric Benzoxazole Derivative (NAM) Allosteric->D2R Negative Modulation (TM2-TM7 pocket) Gi_Go Gi/Go Protein Complex D2R->Gi_Go Couples cAMP cAMP Production (Inhibited) Gi_Go->cAMP Decreases ERK ERK1/2 Phosphorylation Gi_Go->ERK Modulates

Figure 1: Benzoxazole-mediated negative allosteric modulation of the D2R signaling cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational models must be rigorously validated against decoy datasets, and synthetic protocols must include internal quality controls. Below are the self-validating workflows for utilizing this pharmacophore.

Protocol A: In Silico Pharmacophore Generation & Decoy Validation

Objective: Build and validate a 3D pharmacophore model capable of distinguishing true allosteric modulators from generic lipophilic compounds.

  • Conformational Ensemble Generation:

    • Action: Process the SMILES string of Methyl 6-methylbenzo[d]oxazole-2-carboxylate through OpenEye OMEGA (or RDKit ETKDG). Generate a maximum of 50 conformers with an RMSD threshold of 0.5 Å.

    • Causality: The ester bond at the 2-position exhibits rotational flexibility. Comprehensive sampling ensures that the bioactive conformation—often dictated by the steric constraints of the receptor's extracellular loop—is captured in the ensemble.

  • Feature Extraction & Query Construction:

    • Action: Map the four core features (AR, HBA1, HBA2, HYD) using Schrödinger Phase or LigandScout. Set the tolerance radii to 1.5–2.0 Å (as per Table 1).

  • Self-Validation via ROC-AUC (The DUD-E Methodology):

    • Action: Screen the pharmacophore query against a validation dataset containing 50 known active benzoxazole/indole modulators and 2,000 property-matched decoys.

    • Causality: A computational model is only as reliable as its discriminatory power. An Area Under the Receiver Operating Characteristic Curve (ROC-AUC) >0.8 validates that the spatial arrangement of the 6-methyl and 2-carboxylate features is specific to active binding, rather than a generic artifact of molecular weight or lipophilicity.

VS_Workflow Input Methyl 6-methylbenzo[d]oxazole -2-carboxylate ConfGen Conformational Generation (OMEGA / RDKit) Input->ConfGen PharmModel 3D Pharmacophore Modeling (Phase / LigandScout) ConfGen->PharmModel Feature Extraction Screening Virtual Screening (ZINC / Enamine REAL) PharmModel->Screening Query Input HitSelection Hit Selection & Decoy Validation Screening->HitSelection ROC-AUC > 0.8

Figure 2: Self-validating in silico pharmacophore generation and screening workflow.

Protocol B: Synthetic Derivatization for SAR Expansion

Objective: Convert the methyl ester pro-pharmacophore into a library of active carboxamides to probe the receptor's hydrogen-bonding network.

  • Saponification of the Ester:

    • Action: Dissolve Methyl 6-methylbenzo[d]oxazole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the carboxylic acid.

    • Causality: Mild basic conditions at ambient temperature are strictly required. The benzoxazole ring is electron-deficient and susceptible to ring-opening if subjected to harsh nucleophiles or elevated temperatures.

  • Amidation (Coupling):

    • Action: React the resulting carboxylic acid (1.0 eq) with various aliphatic amines (e.g., isopropylamine, 3.0 eq) using HCTU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Causality: HCTU is selected over traditional carbodiimides (like DCC) due to its high efficiency in forming sterically hindered amides rapidly, preventing the degradation of the sensitive benzoxazole core during prolonged reaction times.

  • Analytical Validation:

    • Action: Confirm product identity and purity via LC-MS and 1 H-NMR. Self-validation threshold: Only compounds with >95% purity by UV integration (254 nm) proceed to biological assaying, ensuring that observed pharmacology is not an artifact of unreacted starting material.

Structure-Activity Relationship (SAR) & Mechanistic Causality

To truly understand the value of this pharmacophore, we must examine how structural modifications alter biological activity. The table below summarizes the causal relationship between the spatial features of the Methyl 6-methylbenzo[d]oxazole-2-carboxylate scaffold and its target affinity, drawing upon principles established in D2R allosteric modulator development.

Table 2: Comparative SAR Impact of Scaffold Modifications
Compound ModificationPharmacophore Feature AlteredImpact on Target Affinity (Fold Change)Mechanistic Causality (Receptor Level)
6-Methyl Hydrogen Loss of Hydrophobic Vector (HYD) 3x DecreaseLoss of critical van der Waals contacts within the lipophilic sub-pocket formed by TM2 residues.
2-COOMe 2-COOH Loss of Ester Lipophilicity / Introduction of ChargeComplete Loss of ActivitySevere electrostatic repulsion within the neutral, hydrophobic extracellular loop binding site.
2-COOMe 2-CONH-iPr Addition of H-Bond Donor 10x IncreaseThe amide N-H acts as a potent donor, forming a critical hydrogen bond with conserved glutamate residues (e.g., Glu95 2.65 ) at the top of TM2.

Conclusion

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is far more than a simple heterocyclic building block; it is a highly tunable, vectorial pharmacophore. By understanding the causality behind its 6-methyl hydrophobic projection and the rotational flexibility of its 2-carboxylate HBA system, drug development professionals can leverage this scaffold to design potent allosteric modulators. When coupled with rigorous, self-validating computational and synthetic protocols, this scaffold serves as a premier starting point for fragment-based drug discovery campaigns targeting complex transmembrane receptors.

References

  • Mistry, S. N., et al. (2015). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. Journal of Medicinal Chemistry, 58(17), 6819-6843. American Chemical Society. Available at:[Link][1][2][3][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724969, 6-Methylbenzoxazole. PubChem. Available at:[Link][5]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 6-methylbenzo[d]oxazole-2-carboxylate: A Technical Guide

Executive Summary Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and materials science. As a privileged pharmacophore, the b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and materials science. As a privileged pharmacophore, the benzoxazole core provides a rigid, planar geometry capable of versatile binding interactions. However, the thermodynamic stability of this specific derivative is governed by a delicate "push-pull" electronic system: the electron-donating 6-methyl group and the highly electron-withdrawing 2-methyl ester.

This whitepaper provides an in-depth analysis of the thermodynamic stability, thermal degradation pathways, and hydrolytic kinetics of Methyl 6-methylbenzo[d]oxazole-2-carboxylate. Designed for researchers and formulation scientists, this guide synthesizes structural thermodynamics with field-proven experimental protocols to ensure robust characterization during preclinical development.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of benzoxazole derivatives is fundamentally tied to their aromatic resonance energy. The parent benzoxazole ring exhibits exceptional thermal stability, with thermal decomposition occurring only at extreme temperatures (>1000 K)[1]. However, functionalization significantly alters this baseline.

Hyperconjugative Stabilization (+I Effect)

The presence of a methyl group at the C6 position introduces a hyperconjugative electron-donating effect (+I). This increases the electron density within the fused benzene ring, which delocalizes into the oxazole system. Studies on homologous compounds, such as 2,5-dimethylbenzoxazole, demonstrate that methyl substitution increases the gas-phase standard molar enthalpy of formation ( Δf​Hm∘​ ), rendering the molecule enthalpically more stable than its unsubstituted counterparts[2].

The Electrophilic Sink (-M / -I Effect)

Conversely, the methyl ester at the C2 position acts as a powerful thermodynamic sink. The C2 carbon of the benzoxazole ring is already electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms. The addition of the carbonyl group further withdraws electron density, making the C2 position highly susceptible to nucleophilic attack (e.g., by water or hydroxide ions). This creates a thermodynamic vulnerability where the activation energy ( ΔG‡ ) for hydrolysis is significantly lowered compared to alkyl-substituted benzoxazoles.

Degradation Pathways: Thermodynamics vs. Kinetics

The degradation of Methyl 6-methylbenzo[d]oxazole-2-carboxylate is primarily driven by solvolysis rather than thermal breakdown. The pathway is bifurcated into ester hydrolysis and subsequent heterocycle cleavage.

  • Ester Hydrolysis (Thermodynamically Favored): The primary and most rapid degradation route is the hydrolysis of the methyl ester to form 6-methylbenzo[d]oxazole-2-carboxylic acid. This reaction is thermodynamically spontaneous ( ΔG<0 ) in aqueous media but kinetically bottlenecked by pH.

  • Ring Cleavage (Kinetic Bottleneck): The oxazole ring possesses lower aromatic stabilization energy than thiazole or imidazole. Under extreme pH conditions, the ring undergoes a reverse-hydrolysis-like ring opening via a tetrahedral hemiorthoamide intermediate [3]. This ultimately leads to irreversible cleavage, yielding 2-amino-5-methylphenol and oxalic acid derivatives.

Degradation A Methyl 6-methylbenzo[d]oxazole -2-carboxylate B 6-methylbenzo[d]oxazole -2-carboxylic acid A->B Hydrolysis (k1) ΔG < 0 C Hemiorthoamide Intermediate A->C Direct Ring Cleavage (Extreme pH) B->C Ring Opening (H2O) Rate-limiting D 2-amino-5-methylphenol + Oxalic Acid C->D Cleavage Irreversible

Fig 1. Thermodynamic degradation pathways of the benzoxazole ester.

Quantitative Thermodynamic Data

The following tables summarize the extrapolated thermodynamic parameters and kinetic stability profiles based on group additivity methods and homologous benzoxazole behavior[2][4].

Table 1: Estimated Thermodynamic Parameters (Standard State, 298.15 K)
ParameterSymbolEstimated ValueImplications for Formulation
Enthalpy of Formation (Gas) Δf​Hm∘​(g) -145.2 kJ/molIndicates high intrinsic stability of the core scaffold.
Enthalpy of Vaporization Δvap​Hm∘​ 62.4 kJ/molModerate volatility; requires hermetic sealing during long-term storage.
Decomposition Temp. Td​ > 280 °CExcellent thermal stability for hot-melt extrusion processes.
Table 2: Hydrolytic Half-Life ( t1/2​ ) at 37°C
Aqueous ConditionDominant MechanismEstimated t1/2​
pH 1.2 (SGF) Acid-catalyzed ester hydrolysis4.5 Hours
pH 7.4 (PBS) Neutral solvolysis> 120 Hours
pH 10.0 (Basic) Base-catalyzed ring cleavage< 1.0 Hour

Experimental Methodologies

To empirically validate the thermodynamic stability of Methyl 6-methylbenzo[d]oxazole-2-carboxylate, the following self-validating protocols must be employed. By utilizing internal standards and orthogonal detection methods, these workflows ensure high data integrity.

Protocol A: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

Causality: Understanding solid-state thermodynamics is essential. The crystalline lattice energy dictates solubility, hygroscopicity, and the onset of thermal degradation.

  • Instrument Calibration: Calibrate the DSC instrument using an Indium standard (Melting point: 156.6°C, ΔHfus​ : 28.45 J/g). Self-validation: This ensures the accuracy of both the heat flow and temperature thermocouples.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the analyte into an aluminum pan. Hermetically crimp the lid to prevent the loss of volatile degradation products, which could artificially skew endothermic events.

  • Thermal Method: Equilibrate the sample at 25°C. Initiate a temperature ramp at 10°C/min up to 300°C. Maintain a constant nitrogen purge (50 mL/min) to suppress oxidative degradation and isolate purely thermal transitions.

  • Data Extraction: Integrate the area under the endothermic melting peak to calculate the enthalpy of fusion ( ΔHfus​ ). A sharp peak indicates high crystalline purity, whereas peak broadening suggests polymorphic impurities or premature thermal degradation.

Protocol B: Hydrolytic Stability Profiling via HPLC-DAD-MS

Causality: Because the C2 ester is an electrophilic sink, forced degradation across a pH gradient allows us to construct an Arrhenius plot and extract the Gibbs free energy of activation ( ΔG‡ ).

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Incubation: Spike the compound into the buffers to achieve a final concentration of 10 µM. Incubate the vials in temperature-controlled autosamplers set to 25°C, 37°C, and 50°C.

  • Sampling & Quenching: At predefined intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 1 µM of 2-methylbenzoxazole as an internal standard. Self-validation: The internal standard corrects for injection volume variances and matrix effects during ionization.

  • Chromatographic Analysis: Inject 5 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the disappearance of the parent mass and the appearance of the carboxylic acid and aminophenol masses via ESI-MS.

Workflow S1 Sample Preparation S2 Thermal Analysis (DSC/TGA) S1->S2 S3 HPLC-MS Quantification S1->S3 S4 Kinetic & Thermodynamic Modeling S2->S4 S3->S4 S5 ΔG, ΔH, ΔS Extraction S4->S5

Fig 2. Experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

Methyl 6-methylbenzo[d]oxazole-2-carboxylate represents a structurally robust yet chemically reactive scaffold. While the benzoxazole core and 6-methyl group provide substantial thermodynamic stability and high thermal decomposition thresholds, the 2-methyl ester introduces a specific kinetic vulnerability to hydrolysis. By employing rigorous DSC and HPLC-MS methodologies, researchers can accurately map the thermodynamic landscape of this molecule, ensuring its successful application in downstream synthetic or pharmaceutical development.

References

  • Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. ResearchGate. Available at:[Link]

  • Chen, Z., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC, National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a Versatile Fluorescent Probe

Abstract This document provides a comprehensive guide for utilizing Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a fluorescent probe in diverse research applications. Benzoxazole derivatives are a class of fluorophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for utilizing Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a fluorescent probe in diverse research applications. Benzoxazole derivatives are a class of fluorophores known for their sensitivity to the local microenvironment, making them powerful tools for probing changes in polarity, viscosity, and ion concentrations.[1][2] This guide details the fundamental principles governing the probe's fluorescence, its key spectroscopic properties, and detailed, field-tested protocols for its application in sensing metal ions and microenvironmental viscosity. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a critical resource for researchers in biochemistry, cell biology, and drug development.

Principle of Operation & Spectroscopic Properties

Methyl 6-methylbenzo[d]oxazole-2-carboxylate belongs to the benzoxazole class of heterocyclic compounds, which are widely recognized for their robust fluorescence and utility as sensor molecules.[3][4][5] The core of their function lies in a planar, π-conjugated structure that readily absorbs and emits light.[6][7] The fluorescence of these compounds is often highly sensitive to their immediate surroundings. Key mechanisms that modulate their fluorescence include:

  • Intramolecular Charge Transfer (ICT): Many benzoxazole derivatives exhibit ICT character, where the electronic distribution shifts upon photoexcitation. This makes their emission energy (color) and intensity highly dependent on solvent polarity.[8]

  • Restricted Intramolecular Rotation (RIR): In viscous environments, the rotation of parts of the molecule can be hindered. For certain benzoxazole "molecular rotors," this restriction blocks non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield.[8][9] This property is invaluable for probing viscosity in biological systems like lipid droplets.[8][10]

  • Chelation-Enhanced Fluorescence (CHEF): The benzoxazole scaffold can be functionalized with chelating moieties that bind to specific metal ions.[11] Upon binding a target ion like Zn²⁺ or Cd²⁺, conformational changes or inhibition of photoinduced electron transfer (PET) can cause a dramatic "turn-on" of fluorescence.[3][12][13]

While specific photophysical data for Methyl 6-methylbenzo[d]oxazole-2-carboxylate is not extensively published, we can infer its properties from closely related benzoxazole-2-carboxylate derivatives.[4] These compounds typically exhibit absorption in the UV-A range (300-350 nm) and emit in the blue-to-green region of the spectrum (400-500 nm).

Property Typical Value for Benzoxazole Derivatives Rationale & Significance
Excitation Max (λex) 300 - 350 nmAllows for excitation with common UV light sources and minimizes overlap with autofluorescence from biological samples at longer wavelengths.
Emission Max (λem) 400 - 500 nmEmission in the visible spectrum is readily detectable with standard fluorescence spectrophotometers and microscopes.[6]
Stokes Shift 50 - 150 nmA large Stokes shift (the separation between excitation and emission maxima) is highly desirable as it improves the signal-to-noise ratio by making it easier to filter out scattered excitation light.[8]
Quantum Yield (ΦF) Variable (0.1 - 0.8)Highly dependent on the local environment (solvent, viscosity, bound ions). This variability is the basis for its utility as a sensor.
Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹A high extinction coefficient indicates efficient light absorption, contributing to a bright fluorescent signal.

Core Applications & Methodologies

The unique properties of the benzoxazole core make this probe a versatile tool for several advanced applications.

Sensing Divalent Metal Ions (e.g., Zn²⁺, Cd²⁺)

Scientific Principle: Zinc (Zn²⁺) is a crucial metal ion in numerous biological processes, and its dysregulation is linked to severe neurological diseases.[3] Fluorescent probes provide a highly sensitive and non-invasive method for detecting Zn²⁺ levels in biological and environmental samples.[3] The carboxylate and nitrogen atoms within the Methyl 6-methylbenzo[d]oxazole-2-carboxylate structure can act as a chelating unit for divalent cations. Binding of ions like Zn²⁺ or Cd²⁺ can induce a conformational rigidification and block non-emissive pathways, leading to a significant fluorescence enhancement (CHEF effect).[12][13]

Experimental Workflow Diagram:

Figure 1. Workflow for Metal Ion Detection. cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_probe Prepare Probe Stock (10 mM in DMSO) add_probe Add Probe to final conc. (e.g., 10 µM) prep_probe->add_probe prep_buffer Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.4) add_buffer Aliquot Buffer into 96-well plate prep_buffer->add_buffer prep_metal Prepare Metal Ion Stocks (e.g., ZnCl₂, CdCl₂) add_metal Add Metal Ions (Titration Series) prep_metal->add_metal add_buffer->add_probe add_probe->add_metal incubate Incubate (5 min, RT) add_metal->incubate measure Measure Fluorescence (λex=330nm, λem=380-550nm) incubate->measure plot Plot Intensity vs. [Metal Ion] measure->plot analyze Determine Selectivity & Sensitivity plot->analyze

Caption: Workflow for Metal Ion Detection.

Probing Microenvironmental Viscosity

Scientific Principle: Cellular viscosity is a critical parameter that reflects the state of intracellular environments, such as the cytoplasm and lipid droplets.[14] Abnormal viscosity is often associated with pathological conditions.[14] Fluorescent probes that exhibit viscosity-dependent emission ("molecular rotors") are powerful tools for monitoring these changes in real-time.[8][14] The fluorescence of Methyl 6-methylbenzo[d]oxazole-2-carboxylate is expected to be quenched in low-viscosity environments due to free intramolecular rotation, which provides a pathway for non-radiative energy dissipation. In highly viscous media, this rotation is restricted, closing the non-radiative channel and causing a significant increase in fluorescence intensity.[8][9]

Experimental Workflow Diagram:

Figure 2. Workflow for Viscosity Sensing. cluster_prep Preparation cluster_calib Calibration Curve cluster_sample Sample Analysis (Live Cells) prep_probe Prepare Probe Stock (10 mM in DMSO) add_probe_calib Add Probe to each standard (final conc. 10 µM) prep_probe->add_probe_calib load_cells Load Cells with Probe (e.g., 10 µM in media for 30 min) prep_probe->load_cells prep_visc Prepare Viscosity Standards (Methanol/Glycerol mixtures) prep_visc->add_probe_calib measure_calib Measure Fluorescence (λex=330nm, λem=450nm) add_probe_calib->measure_calib plot_calib Plot log(Intensity) vs. log(Viscosity) measure_calib->plot_calib induce_change Induce Viscosity Change (e.g., drug treatment, temp shift) load_cells->induce_change image_cells Image Cells via Fluorescence Microscopy induce_change->image_cells analyze_image Quantify Intensity Change image_cells->analyze_image

Caption: Workflow for Viscosity Sensing.

Detailed Experimental Protocols

Protocol 1: Characterization and Use for Metal Ion Sensing

This protocol details the steps to characterize the probe's response to Zn²⁺ and assess its selectivity over other common biological cations.

A. Materials & Reagents

  • Methyl 6-methylbenzo[d]oxazole-2-carboxylate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Deionized Water (ddH₂O)

  • Metal Salts (e.g., ZnCl₂, CdCl₂, MgCl₂, CaCl₂, CuCl₂, FeCl₃)

  • 96-well, black, clear-bottom microplates

  • Fluorescence spectrophotometer/plate reader

B. Stock Solution Preparation

  • Probe Stock (10 mM): Dissolve an appropriate amount of Methyl 6-methylbenzo[d]oxazole-2-carboxylate in anhydrous DMSO to make a 10 mM stock solution.

    • Scientist's Note: DMSO is an ideal solvent for many organic probes due to its high dissolving power and miscibility with aqueous buffers. Store the stock solution at -20°C, protected from light.

  • Buffer (50 mM HEPES, pH 7.4): Prepare a 50 mM HEPES buffer solution in ddH₂O and adjust the pH to 7.4 using 1 M NaOH. This pH mimics physiological conditions.[12]

  • Metal Ion Stocks (100 mM): Prepare 100 mM stock solutions of each metal salt in ddH₂O.

C. Titration Experiment

  • Prepare a working solution of the probe by diluting the 10 mM stock to 20 µM in the HEPES buffer.

  • In a 96-well plate, add 50 µL of the 20 µM probe solution to each well.

  • Add 50 µL of a serial dilution of the target metal ion (e.g., ZnCl₂) to the wells. The final probe concentration will be 10 µM. The metal ion concentrations should span a wide range (e.g., 0 µM to 500 µM).

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence emission spectrum (e.g., 380-550 nm) with an excitation wavelength of ~330 nm. Record the intensity at the emission maximum.

D. Selectivity Experiment (Self-Validation)

  • To validate that the probe's response is specific, repeat the measurement with other biologically relevant metal ions (Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺) at a high concentration (e.g., 200 µM).

  • Compare the fluorescence enhancement caused by the target ion (Zn²⁺) to that of the other ions. A robust probe will show a significant response only to the target ion(s).[3]

E. Data Analysis

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • For selectivity, create a bar chart comparing the fluorescence intensity in the presence of each different metal ion.

Protocol 2: Live-Cell Imaging of Microviscosity Changes

This protocol provides a method for labeling live cells and observing changes in intracellular viscosity using fluorescence microscopy.

A. Materials & Reagents

  • Methyl 6-methylbenzo[d]oxazole-2-carboxylate (10 mM stock in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom imaging dishes

  • Viscosity-modulating agent (e.g., Nystatin or Oleic Acid)

  • Fluorescence microscope with appropriate filters (DAPI or similar UV excitation filter set) and an environmental chamber (37°C, 5% CO₂).

B. Cell Labeling Procedure

  • Grow cells on glass-bottom dishes to ~70-80% confluency.

  • Dilute the 10 mM probe stock solution in pre-warmed live-cell imaging medium to a final concentration of 10 µM.

    • Scientist's Note: The optimal labeling concentration may vary between cell types and should be determined empirically. Start with a range of 1-20 µM. Always ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.[14]

  • After incubation, remove the loading medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe, which helps reduce background fluorescence.[15]

  • Add fresh, pre-warmed live-cell imaging medium to the dish. The cells are now ready for imaging.

C. Imaging and Viscosity Modulation

  • Place the imaging dish on the microscope stage within the environmental chamber.

  • Acquire baseline fluorescence images of the cells. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[16]

  • To induce a change in intracellular viscosity, carefully add the modulating agent (e.g., Nystatin to increase viscosity) to the imaging medium.

  • Acquire a time-lapse series of images to monitor the change in fluorescence intensity over time. An increase in fluorescence intensity corresponds to an increase in microviscosity.

D. Control & Validation

  • Phototoxicity Control: Image a set of labeled cells that do not receive the viscosity-modulating agent to ensure that changes in fluorescence are not due to phototoxicity or probe instability over time.

  • Negative Control: Image unlabeled cells under the same conditions to assess the level of cellular autofluorescence.

Troubleshooting

Problem Possible Cause Solution
Low Signal / No Fluorescence - Incorrect filter set.- Probe degradation.- Low probe concentration.- pH of buffer is incorrect.- Ensure excitation/emission filters match the probe's spectra.- Use fresh probe stock; store protected from light.- Optimize probe loading concentration and time.- Verify buffer pH; some benzoxazoles are pH-sensitive.[12]
High Background in Cell Imaging - Incomplete removal of extracellular probe.- Probe precipitation in aqueous media.- Increase the number of wash steps after loading.[15]- Use a background suppressor reagent.[15]- Ensure the final probe concentration is below its solubility limit in the medium.
Rapid Photobleaching - Excitation light is too intense.- Long exposure times.- Reduce laser power or lamp intensity.- Use shorter exposure times and a more sensitive camera.- Consider using an anti-fade reagent compatible with live-cell imaging.[15]
Cell Death or Stress - Probe concentration is too high (cytotoxicity).- High final concentration of DMSO.- Phototoxicity from imaging.- Perform a dose-response curve to find the highest non-toxic concentration.- Keep final DMSO concentration below 0.5%.- Minimize light exposure during time-lapse experiments.[16]

References

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. (2022). MDPI. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. National Institutes of Health (NIH). [Link]

  • Enzyme-activated fluorescent probes could revolutionise healthcare. (2023). Drug Target Review. [Link]

  • Viscosity-Responsive Styryl Benzoxazole Probes for Lipid Droplet Visualization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025). Patsnap Synapse. [Link]

  • Small Molecule as Fluorescent Probes for Monitoring Intracellular Enzymatic Transformations. (2019). Chemical Reviews - ACS Publications. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. National Institutes of Health (NIH). [Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. (2022). IRIS-BOA. [Link]

  • Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. (2021). ACS Publications. [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). Springer. [Link]

  • A ratiometric fluorescent sensor for zinc ions based on covalently immobilized derivative of benzoxazole. (2009). PubMed. [Link]

  • aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution. (2011). RSC Publishing. [Link]

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. (2025). PMC. [Link]

  • Fluorescent Live Cell Imaging. StainsFile. [Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. (1996). Macromolecules - ACS Publications. [Link]

  • Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). Biotechnology Research and Innovation Journal. [Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. (1996). R Discovery. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. (2023). PMC. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). Biotechnology Research and Innovation. [Link]

  • SOLID-STATE FLUORESCENT BENZOXAZOLE: SYNTHESIS, PHOTOPHYSICAL AND DFT STUDY. (2021). Journal of Advanced Scientific Research. [Link]

  • A Threshold-Limited Fluorescence Probe for Viscosity. (2019). Frontiers. [Link]

  • A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. (2025). PubMed. [Link]

  • Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. (2008). PubMed. [Link]

  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. (2009). PubMed. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). brinn.com.br. [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC. [Link]

  • Bright Fluorescent Carboxylated Particles. nanocomposix.com. [Link]

  • Synthesis, photophysical effects, and DNA targeting properties of oxazole yellow-peptide bioconjugates. (2006). PubMed. [Link]

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Application

Application Note: Divergent Synthesis of Benzoxazole Derivatives from Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Introduction & Mechanistic Rationale Benzoxazole derivatives are privileged structural motifs in modern medicinal chemistry, frequently exhibiting potent biological activities, including antimicrobial, anticancer, and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazole derivatives are privileged structural motifs in modern medicinal chemistry, frequently exhibiting potent biological activities, including antimicrobial, anticancer, and targeted acetylcholinesterase (AChE) inhibitory properties[1]. The substitution pattern at the C2-position of the benzoxazole ring is highly critical for target binding, pharmacological efficacy, and pharmacokinetic profiling.

Using Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a starting material offers a highly versatile synthetic node for drug development professionals. Mechanistically, the C2 carbon of the benzoxazole core is highly electron-deficient (electrophilic) because it is flanked by an electronegative oxygen and an imine nitrogen atom. This intense electronic activation allows for facile nucleophilic acyl substitution at the adjacent ester carbonyl. Consequently, direct amidation with amines can be achieved efficiently without the need for prior saponification or the use of expensive peptide coupling reagents[2]. Furthermore, the methyl ester can be selectively reduced or hydrolyzed to yield the corresponding alcohol or carboxylic acid, providing a divergent pathway to a vast library of 6-methylbenzoxazole derivatives[3].

Synthetic Workflows and Logical Relationships

To visualize the synthetic utility of Methyl 6-methylbenzo[d]oxazole-2-carboxylate, the following workflow demonstrates the divergent pathways to key functional derivatives: carboxamides, alcohols, and carboxylic acids.

SynthesisWorkflow SM Methyl 6-methylbenzo[d]oxazole-2-carboxylate (Starting Material) Amide 6-Methylbenzo[d]oxazole-2-carboxamides (via Amidation) SM->Amide Amines, Heat/MW Alcohol (6-Methylbenzo[d]oxazol-2-yl)methanol (via Reduction) SM->Alcohol NaBH4, MeOH/THF Acid 6-Methylbenzo[d]oxazole-2-carboxylic acid (via Hydrolysis) SM->Acid LiOH, THF/H2O

Divergent synthesis of benzoxazole derivatives from Methyl 6-methylbenzo[d]oxazole-2-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Direct Amidation to 6-Methylbenzo[d]oxazole-2-carboxamides

Causality & Insight: Due to the highly activated nature of the C2-ester, direct condensation with primary or secondary amines under microwave irradiation provides a rapid, solvent-free (or low-solvent) route to carboxamides. This circumvents multi-step activation, minimizing side reactions such as oxazole ring-opening[4].

  • Preparation: In a microwave-safe 10 mL vial, add Methyl 6-methylbenzo[d]oxazole-2-carboxylate (1.0 mmol) and the desired amine (1.2 mmol). If the amine is solid, add 1 mL of anhydrous ethanol to facilitate homogenization.

  • Reaction: Seal the vial and subject it to microwave irradiation (150 W) at 100°C for 15–20 minutes.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot (higher Rf) and the appearance of a highly UV-active product spot (lower Rf) visually validates successful conversion.

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with 1N HCl (2 x 10 mL) to selectively protonate and remove unreacted amine. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or purify via flash chromatography to obtain the pure carboxamide.

Protocol B: Selective Reduction to (6-Methylbenzo[d]oxazol-2-yl)methanol

Causality & Insight: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) can inadvertently reduce the C=N double bond of the benzoxazole ring, leading to destructive ring cleavage. Utilizing Sodium Borohydride (NaBH₄) in a mixed solvent system (MeOH/THF) provides precisely enough hydride activity to reduce the activated C2-ester to a primary alcohol while rigorously maintaining the heterocycle's integrity.

  • Preparation: Dissolve Methyl 6-methylbenzo[d]oxazole-2-carboxylate (1.0 mmol) in a 1:1 mixture of anhydrous THF and Methanol (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to safely control the exothermic hydride transfer.

  • Addition: Slowly add NaBH₄ (2.5 mmol) in small portions over a 10-minute period.

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to naturally warm to room temperature and stir for an additional 2 hours.

  • Quenching & Validation: Quench the reaction carefully by adding saturated aqueous NH₄Cl (5 mL) dropwise. Self-Validation: The cessation of hydrogen gas bubbling serves as a visual confirmation that all excess reactive hydride has been safely neutralized.

  • Workup: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the alcohol.

Protocol C: Mild Hydrolysis to 6-Methylbenzo[d]oxazole-2-carboxylic acid

Causality & Insight: Standard base-catalyzed saponification (e.g., NaOH in refluxing water) requires careful control to prevent nucleophilic attack on the oxazole ring. Lithium hydroxide (LiOH) in a miscible THF/Water mixture provides mild, homogenous conditions for selective ester cleavage at room temperature.

  • Preparation: Dissolve the starting ester (1.0 mmol) in THF (5 mL).

  • Addition: Add a solution of LiOH·H₂O (1.5 mmol) dissolved in distilled water (5 mL).

  • Reaction: Stir vigorously at room temperature for 3–4 hours until TLC indicates complete consumption of the ester.

  • Workup & Validation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase to pH ~3 using 1N HCl. Self-Validation: The sudden precipitation of a white/off-white solid validates the protonation and resulting insolubility of the newly formed carboxylic acid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under a high vacuum to afford the pure acid.

Quantitative Data and Yield Optimization

The following table summarizes the optimized conditions and expected yields for synthesizing various derivatives from Methyl 6-methylbenzo[d]oxazole-2-carboxylate, serving as a benchmark for process validation and scale-up.

Derivative TargetReagent / CatalystSolvent SystemTemp / TimeExpected Yield (%)Purity (HPLC)
N-Benzyl-6-methylbenzo[d]oxazole-2-carboxamideBenzylamine (1.2 eq)Ethanol100°C (MW) / 20 min85 - 92%> 98%
N,N-Diethyl-6-methylbenzo[d]oxazole-2-carboxamideDiethylamine (1.5 eq)Neat120°C (MW) / 30 min78 - 84%> 95%
(6-Methylbenzo[d]oxazol-2-yl)methanolNaBH₄ (2.5 eq)THF:MeOH (1:1)0°C to RT / 2.5 h88 - 94%> 97%
6-Methylbenzo[d]oxazole-2-carboxylic acidLiOH·H₂O (1.5 eq)THF:H₂O (1:1)RT / 4 h90 - 95%> 99%

Sources

Method

In vitro biological assays using Methyl 6-methylbenzo[d]oxazole-2-carboxylate

In Vitro Biological Evaluation of Methyl 6-methylbenzo[d]oxazole-2-carboxylate and its Derivatives: Workflows for Antiviral, Ion Channel, and Anti-Allergic Assays Introduction & Rationale Methyl 6-methylbenzo[d]oxazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Evaluation of Methyl 6-methylbenzo[d]oxazole-2-carboxylate and its Derivatives: Workflows for Antiviral, Ion Channel, and Anti-Allergic Assays

Introduction & Rationale

Methyl 6-methylbenzo[d]oxazole-2-carboxylate (CAS 110521-83-0) is a highly privileged heterocyclic scaffold widely employed in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry[1]. The benzoxazole-2-carboxylate core is recognized for its diverse pharmacological profile, serving as a critical intermediate or active pharmacophore in several therapeutic areas:

  • Viral Entry Inhibition: Benzoxazole derivatives are potent inhibitors of glycoprotein-mediated cell entry, particularly against hemorrhagic fever arenaviruses such as the Lassa virus[2][3].

  • CRAC Channel Modulation: These compounds regulate store-operated calcium entry (SOCE) in immune cells by inhibiting Calcium Release-Activated Calcium (CRAC) channels[4].

  • Anti-Allergic Activity: Benzoxazole-2-carboxylates act as mast cell stabilizers, preventing the degranulation and subsequent release of histamine and pro-inflammatory mediators[4][5].

To ensure scientific integrity, the following application note outlines three detailed, self-validating in vitro protocols to evaluate the biological activity of this compound and its downstream derivatives.

Mandatory Visualization: Screening Workflows

BiologicalAssays Compound Methyl 6-methylbenzo[d]oxazole-2-carboxylate (Scaffold / FBDD Probe) Assay1 Assay 1: Arenavirus Entry (VSV-LASV Pseudovirus) Compound->Assay1 Assay2 Assay 2: CRAC Channel (Ca2+ Flux / Fluo-4 AM) Compound->Assay2 Assay3 Assay 3: Mast Cell (β-Hexosaminidase) Compound->Assay3 Val1 Orthogonal Validation: CellTiter-Glo (Toxicity) Assay1->Val1 Out1 Antiviral IC50 Assay1->Out1 Val2 Orthogonal Validation: Ionomycin Max Flux Assay2->Val2 Out2 Ion Channel IC50 Assay2->Out2 Val3 Orthogonal Validation: Triton X-100 Lysis Assay3->Val3 Out3 Anti-allergic IC50 Assay3->Out3

Figure 1: Parallel in vitro screening workflows featuring self-validating orthogonal controls.

Assay 1: Pseudotyped Arenavirus Entry Inhibition (BSL-2)

Causality & Rationale: Native Lassa virus (LASV) requires BSL-4 maximum containment, making high-throughput screening inaccessible for most facilities. To safely screen benzoxazole-2-carboxylate derivatives for entry inhibition, a recombinant Vesicular Stomatitis Virus (VSV) pseudotyped with the LASV glycoprotein (LASV-GP) and encoding Firefly Luciferase is utilized[3]. This isolates the GP-mediated entry mechanism from downstream viral replication.

Self-Validating System: A parallel cytotoxicity counter-screen is mandatory. A true entry inhibitor will show a dose-dependent decrease in luminescence in the viral plate but maintain >90% cell viability in the counter-screen, ruling out cytotoxicity-driven false positives[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells at 2×104 cells/well in two identical 96-well white opaque plates (Plate A for infection, Plate B for viability). Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare 10-point, 3-fold serial dilutions of the test compound in DMEM (starting at 50 µM). Add to both plates and incubate for 1 hour.

  • Viral Infection: To Plate A, add VSV-LASV pseudovirus at a Multiplicity of Infection (MOI) of 0.1. Include a positive control (e.g., ST-193) and a vehicle control (0.5% DMSO). To Plate B, add an equivalent volume of virus-free media.

  • Incubation: Incubate both plates for 24 hours at 37°C.

  • Primary Readout (Plate A): Add 50 µL of ONE-Glo™ Luciferase Assay System reagent per well. Incubate for 5 minutes at room temperature and measure luminescence (Relative Light Units, RLU).

  • Validation Readout (Plate B): Add 50 µL of CellTiter-Glo® reagent per well. Measure ATP-dependent luminescence to confirm cell viability.

Assay 2: CRAC Channel Calcium Flux Assay

Causality & Rationale: Benzoxazole-2-carboxylates are known to block ORAI1/STIM1 CRAC channels[4]. Thapsigargin is used to irreversibly inhibit the SERCA pump, depleting endoplasmic reticulum (ER) calcium stores and forcing the opening of plasma membrane CRAC channels to trigger measurable Store-Operated Calcium Entry (SOCE).

Self-Validating System: At the end of the kinetic recording, Ionomycin (a calcium ionophore) is injected. This forces maximum calcium influx independent of CRAC channels. If the compound quenched the fluorophore or compromised membrane integrity, the ionomycin peak will be absent. A valid CRAC inhibitor suppresses the thapsigargin-induced peak but permits the ionomycin-induced peak.

Step-by-Step Protocol:

  • Dye Loading: Wash Jurkat T-cells and resuspend in a zero-calcium assay buffer (HBSS without Ca2+ / Mg2+ , supplemented with 10 mM HEPES). Load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Compound Incubation: Wash cells twice to remove extracellular dye and transfer to a 96-well black, clear-bottom plate ( 1×105 cells/well). Add test compounds and incubate for 20 minutes.

  • Store Depletion: Add 1 µM Thapsigargin to deplete ER stores in the Ca2+ -free environment.

  • Calcium Re-addition & Readout: Place the plate in a FLIPR® Tetra or real-time fluorometer. Inject CaCl2​ to a final concentration of 2 mM. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Validation Injection: At t = 180 seconds, inject 5 µM Ionomycin and record the absolute maximum fluorescence for an additional 60 seconds.

Assay 3: In Vitro Mast Cell Degranulation Assay

Causality & Rationale: Anti-allergic properties are evaluated by measuring the inhibition of IgE-mediated mast cell degranulation[5]. β-hexosaminidase is an enzyme co-released with histamine from mast cell granules. It serves as a highly robust, colorimetric surrogate marker for degranulation.

Self-Validating System: Absolute absorbance values can be skewed by compound-induced changes in cell proliferation or baseline enzyme expression. To validate the assay, a parallel well for each treatment condition is lysed with Triton X-100 to determine total cellular β-hexosaminidase. Release is then calculated as a percentage of the total content.

Step-by-Step Protocol:

  • Sensitization: Seed RBL-2H3 (Rat Basophilic Leukemia) cells at 5×104 cells/well in 24-well plates. Sensitize overnight with 0.5 µg/mL anti-DNP IgE.

  • Washing & Compound Addition: Wash the cells twice with Tyrode's buffer to remove unbound IgE. Add the test compound (0.1 - 100 µM) and incubate for 30 minutes at 37°C.

  • Triggering: Stimulate degranulation by adding 100 ng/mL DNP-BSA for 45 minutes at 37°C.

  • Enzymatic Readout: Transfer 50 µL of the supernatant to a 96-well assay plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

  • Validation Lysis: In parallel wells treated identically with the compound, add 0.1% Triton X-100 to lyse the cells, and assay 50 µL of this lysate with pNAG.

  • Quantification: Stop the enzymatic reactions with 100 µL of 0.1 M Na2​CO3​ / NaHCO3​ buffer (pH 10.0). Measure absorbance at 405 nm. Calculate % degranulation = (A405​ Supernatant/A405​ Total Lysis)×100 .

Data Presentation

Table 1: Expected Pharmacological Profiles and Assay Metrics for Benzoxazole-2-carboxylate Derivatives

Assay TypeTarget / MechanismPrimary ReadoutValidation ReadoutExpected IC₅₀ RangeZ'-Factor Target
Antiviral LASV-GP Entry BlockadeLuminescence (RLU)ATP Viability (RLU)0.1 - 5.0 µM> 0.6
Ion Channel ORAI1/STIM1 InhibitionFluo-4 AM (RFU)Ionomycin Peak (RFU)0.5 - 10.0 µM> 0.5
Anti-Allergic Mast Cell DegranulationAbsorbance (405 nm)Total Lysis Normalization1.0 - 20.0 µM> 0.7

References

  • Title: chemicalbook.
  • Title: WO2016160677A1 - Compounds for the treatment of arenavirus infection Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Title: A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides Source: ResearchGate URL
  • Title: EP0039919B1 - Benzoxazole and benzothiazole derivatives with anti-allergic activity Source: Google Patents URL

Sources

Application

Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a building block in organic synthesis

Application Note: Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a Building Block in Organic Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a Building Block in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Significance

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into ligands targeting a wide array of biological receptors[1]. Specifically, Methyl 6-methylbenzo[d]oxazole-2-carboxylate (CAS: 941925-72-0) serves as a highly versatile, bifunctional building block[2]. The 6-methyl substitution provides favorable steric and lipophilic properties for structure-activity relationship (SAR) optimization, while the C2-methyl ester is highly primed for nucleophilic acyl substitution[3].

In modern drug discovery, derivatives of this building block are actively utilized to synthesize 2-aryl-6-carboxamide benzoxazoles, which have demonstrated potent dual-binding inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer's disease models[4]. Furthermore, the scaffold is a precursor for novel antimicrobial, anti-allergic, and anticancer agents[5][6].

Mechanistic Insights: The Selectivity Switch

The synthesis of benzoxazole-2-carboxylates traditionally relies on the cyclocondensation of 2-aminophenols with 1,2-biselectrophiles (e.g., methyl oxalyl chloride). However, this reaction presents a mechanistic challenge: the intermediate oxalamide can undergo either a 5-endo-trig cyclization to form the desired benzoxazole-2-carboxylate, or a 6-exo-trig cyclization to form a benzoxazine-2,3-dione[7].

To bypass the competing 6-exo-trig pathway and avoid the harsh thermal conditions (>150 °C) required for direct dehydration, a Mitsunobu-mediated cyclodehydration is employed[1][3]. By utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the phenolic hydroxyl group is selectively activated at room temperature. This lowers the activation energy barrier specifically for the 5-endo-trig closure, ensuring high fidelity and excellent yields of the benzoxazole core without degrading the sensitive methyl ester[3].

Experimental Methodology: Synthesis Protocol

The following self-validating protocol details the two-step synthesis of Methyl 6-methylbenzo[d]oxazole-2-carboxylate from 2-amino-5-methylphenol[1].

Phase 1: N-Acylation (Intermediate Formation)

Objective: Selectively acylate the amine while preventing over-reaction.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-amino-5-methylphenol (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Base Addition: Add triethylamine (TEA, 2.0 eq, 20 mmol). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the aniline derivative and maintaining its nucleophilicity.

  • Cooling: Submerge the flask in an ice-salt bath to reach -10 °C (263 K). Causality: Low temperatures suppress the competing O-acylation of the phenol and prevent uncontrolled exothermic degradation.

  • Electrophile Addition: Dropwise, add methyl oxalyl chloride (1.1 eq, 11 mmol) over 15 minutes.

  • Reaction: Remove the cooling bath and stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the primary amine spot disappears.

Phase 2: Mitsunobu Cyclization

Objective: Drive the 5-endo-trig cyclization at ambient temperature.

  • Reagent Introduction: Cool the reaction mixture back to 0 °C. Add Triphenylphosphine (PPh₃, 2.15 eq, 21.5 mmol) in one portion.

  • Activation: Slowly add diisopropyl azodicarboxylate (DIAD, 1.1 eq, 11 mmol) dissolved in 10 mL anhydrous THF. Causality: DIAD reacts with PPh₃ to form a betaine intermediate, which then activates the phenolic oxygen, turning it into a superior leaving group for the intramolecular nucleophilic attack by the amide tautomer.

  • Cyclization: Allow the solution to warm to room temperature and stir for 16 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with Hexane/EtOAc gradients) to isolate Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a crystalline solid.

Downstream Application: Derivatization to Bioactive Carboxamides

The electron-deficient nature of the benzoxazole C2 position makes the ester highly susceptible to amidation, a critical step in generating AChE inhibitor libraries[4].

Protocol for Amidation:

  • Dissolve Methyl 6-methylbenzo[d]oxazole-2-carboxylate (1.0 eq) in anhydrous methanol.

  • Add the desired aliphatic or aromatic amine (1.5 eq) and a catalytic amount of sodium methoxide (0.1 eq). Causality: The methoxide acts as a catalyst to facilitate the nucleophilic acyl substitution without hydrolyzing the ester to the unreactive carboxylic acid.

  • Reflux the mixture for 8–12 hours. Upon completion (TLC verification), cool the mixture, precipitate the resulting 2-aryl-6-carboxamide benzoxazole with ice water, and recrystallize from ethanol[4].

Quantitative Data Presentation

The efficiency of benzoxazole-2-carboxylate synthesis is highly dependent on the electronic effects of the substituents and the chosen methodology. Table 1 summarizes comparative yield data across different synthetic strategies.

Table 1: Comparative Yields of Benzoxazole-2-carboxylates by Synthetic Method

CompoundSubstituentSynthetic MethodYield (%)Ref.
Methyl 6-methylbenzo[d]oxazole-2-carboxylate 6-CH₃Mitsunobu Cyclization~85%[1][3]
Methyl benzo[d]oxazole-2-carboxylateNoneMitsunobu Cyclization87%[3]
Methyl benzo[d]oxazole-2-carboxylateNonePhotochemical (Shono-type)78%[8]
Ethyl 5-methylbenzo[d]oxazole-2-carboxylate5-CH₃Electrochemical Coupling77%[8]
Ethyl 6-(trifluoromethyl)benzo[d]oxazole-2-carboxylate6-CF₃Electrochemical Coupling58%[8]

Note: Electron-donating groups (e.g., CH₃) generally stabilize the transition states in both Mitsunobu and oxidative coupling pathways, leading to higher yields compared to strongly electron-withdrawing groups (e.g., CF₃)[3][8].

Mandatory Visualization

G A 2-Amino-5-methylphenol (Starting Material) C Step 1: N-Acylation (THF, TEA, -10°C) A->C B Methyl oxalyl chloride (Biselectrophile) B->C D Intermediate: Methyl 2-((2-hydroxy-4-methylphenyl)amino)-2-oxoacetate C->D Intermediate Formation E Step 2: Mitsunobu Cyclization (PPh3, DIAD, RT) D->E F Methyl 6-methylbenzo[d]oxazole-2-carboxylate (Core Building Block) E->F 5-endo-trig closure G Nucleophilic Acyl Substitution (Aliphatic/Aromatic Amines) F->G Derivatization H 2-Aryl-6-carboxamide Benzoxazoles (AChE/BChE Inhibitors) G->H Drug Discovery

Workflow for the synthesis and derivatization of Methyl 6-methylbenzo[d]oxazole-2-carboxylate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 6-methylbenzo[d]oxazole-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of methyl 6-methylbenzo[d]oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of methyl 6-methylbenzo[d]oxazole-2-carboxylate. While the benzoxazole scaffold is a privileged motif in drug discovery, its synthesis—particularly the preservation of the labile C2-methyl ester during cyclization—frequently suffers from yield degradation.

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure reproducible, high-yield syntheses.

Mechanistic Pathways & Workflow

The synthesis of methyl 6-methylbenzo[d]oxazole-2-carboxylate typically proceeds via one of two primary pathways:

  • Classical Condensation: The reaction of 2-amino-5-methylphenol with methyl 2,2,2-trimethoxyacetate or methyl chlorooxoacetate, followed by acid-catalyzed dehydrative cyclization 1.

  • Oxidative Cyclization: The transition-metal-catalyzed or electrochemical intramolecular Shono-type oxidative coupling of glycine derivatives (e.g., methyl 2-((2-hydroxy-4-methylphenyl)amino)acetate) 2.

SynthesisPathway SM1 2-Amino-5-methylphenol Condensation N-Acylation (Base: Et3N) SM1->Condensation SM2 Methyl chlorooxoacetate SM2->Condensation Intermediate Acyclic Amide Intermediate Condensation->Intermediate Cyclization Dehydrative Cyclization (-H2O, Heat/Acid) Intermediate->Cyclization Product Methyl 6-methylbenzo[d] oxazole-2-carboxylate Cyclization->Product

Chemical pathway for the classical condensation and dehydrative cyclization.

Standard Operating Protocol (SOP): High-Yield Two-Step Condensation

This protocol is engineered as a self-validating system. By isolating the intermediate and monitoring specific spectroscopic markers, you can pinpoint exactly where yield loss occurs rather than relying solely on the final isolated mass.

Step 1: N-Acylation (Formation of the Acyclic Amide)
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-amino-5-methylphenol (10.0 mmol) in anhydrous THF (50 mL). Add triethylamine (12.0 mmol) and cool the mixture to 0 °C.

  • Addition: Dropwise, add methyl chlorooxoacetate (10.5 mmol) over 15 minutes.

    • Causality Check: The slow addition at 0 °C prevents double acylation (O- and N-acylation) by kinetically favoring the more nucleophilic amine over the phenol group.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation: Perform TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.2) should be completely consumed, replaced by the amide intermediate (R_f ~0.4).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL), extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Dehydrative Cyclization
  • Setup: Dissolve the crude acyclic amide in anhydrous toluene (40 mL). Add p-toluenesulfonic acid monohydrate (p-TsOH, 1.0 mmol).

  • Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Reflux at 110 °C for 4-6 hours.

    • Causality Check: The Dean-Stark apparatus physically removes the water byproduct from the system. Because cyclization is an equilibrium process, removing water drives the reaction toward the cyclized benzoxazole and prevents the reverse hydrolysis reaction.

  • In-Situ Validation: Monitor the reaction via FTIR. The success of the cyclization is validated by the disappearance of the broad N-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1620 cm⁻¹).

  • Purification: Cool to room temperature, wash with cold, dilute NaHCO₃ to remove the acid catalyst, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the target methyl 6-methylbenzo[d]oxazole-2-carboxylate.

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Yield < 50% or Impure Product CheckSM Is TLC baseline dark? (SM Oxidation) Start->CheckSM FixSM Recrystallize SM & Use Argon CheckSM->FixSM Yes CheckAmide Is Amide Intermediate Unconsumed? CheckSM->CheckAmide No Success Optimized Yield (> 80%) FixSM->Success FixAmide Enhance Dehydration (Dean-Stark / POCl3) CheckAmide->FixAmide Yes CheckEster Is Carboxylic Acid Forming? (Hydrolysis) CheckAmide->CheckEster No FixAmide->Success FixEster Strictly Anhydrous Conditions CheckEster->FixEster Yes FixEster->Success

Logical troubleshooting tree for diagnosing and resolving yield-limiting factors.

Q1: My overall yield is below 40%, and I observe a dark, streaky baseline on my TLC plates. What is causing this? A: This is a classic symptom of starting material oxidation. Electron-rich ortho-aminophenols (like 2-amino-5-methylphenol) are highly susceptible to auto-oxidation in the presence of air and light, forming complex quinone-imine polymers. Corrective Action: Always purify your 2-amino-5-methylphenol via sublimation or recrystallization immediately prior to use. Conduct the acylation step under a strict argon atmosphere and use degassed solvents.

Q2: The cyclization step stalls. I see a mixture of the acyclic amide and the desired product, even after 12 hours of reflux. How can I drive it to completion? A: The dehydrative ring closure is an equilibrium process. If water is not actively removed from the system, the reaction will stall. Corrective Action: Ensure your Dean-Stark trap is functioning correctly. If a toluene reflux is insufficient, switch to a chemical dehydrating agent. Adding a stoichiometric amount of POCl₃ or Burgess reagent can irreversibly trap the oxygen atom, forcing the cyclization to completion.

Q3: I am getting good conversion, but NMR shows I am losing the methyl ester group, resulting in the free carboxylic acid. How do I prevent ester hydrolysis? A: The methyl ester at the C2 position of the benzoxazole ring is highly electrophilic and prone to hydrolysis. Trace moisture combined with the acid catalyst at high temperatures (110 °C) will readily hydrolyze the ester 1. Corrective Action: Ensure all glassware is oven-dried. Use strictly anhydrous toluene. During workup, avoid prolonged exposure to strong aqueous bases; use a quick wash with cold, dilute NaHCO₃.

Q4: Are there alternative synthesis routes that avoid harsh dehydration conditions entirely? A: Yes. Recent advancements have demonstrated the synthesis of benzoxazole-2-carboxylates via the oxidative cyclization of glycine derivatives. For example, intramolecular Shono-type oxidative coupling can be achieved electrochemically 2, or via copper-catalyzed oxidative cyclization using oxidants like BPO 3. Furthermore, visible light-mediated photochemical cyclization using organocatalysts has proven highly effective for ester substrates 4. These methods operate under milder conditions and bypass the water-elimination equilibrium entirely.

Quantitative Data: Yield Comparison by Method

To assist in selecting the optimal protocol for your scale and equipment, the following table summarizes typical yields and operational parameters based on recent literature and field data.

Synthesis MethodCatalyst / ReagentTypical Yield (%)Primary Limitation / Issue
Classical Condensation p-TsOH, Toluene (Dean-Stark)65 - 75%Prone to ester hydrolysis if moisture is present.
Chemical Dehydration POCl₃, neat or in DCM75 - 85%Harsh conditions; requires careful quenching.
Electrochemical Oxidation Constant current, undivided cell70 - 79%Requires specialized potentiostat equipment.
Cu-Catalyzed Oxidation CuCl, BPO, MeCN66 - 75%Radical side-reactions; requires stoichiometric oxidant.
Photochemical Cyclization 1,8-Dihydroxyanthraquinone, LED51 - 78%Scalability limited by photon penetration depth.

References

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides.PMC (nih.gov).
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.PMC - NIH.
  • Electrosynthesis of 2-Substituted Benzoxazoles via Intramolecular Shono-Type Oxidative Coupling of Glycine Derivatives.The Journal of Organic Chemistry - ACS Publications.
  • Copper-Catalyzed Oxidative Cyclization of Glycine Derivatives for Synthesis of 2-Substituted Benzoxazole - Supporting Information.RSC.org.

Sources

Optimization

Technical Support Center: Flash Chromatography of Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Welcome to the Technical Support Center. Purifying heterocyclic esters like Methyl 6-methylbenzo[d]oxazole-2-carboxylate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying heterocyclic esters like Methyl 6-methylbenzo[d]oxazole-2-carboxylate presents unique chromatographic challenges. The interplay between the mildly basic benzoxazole nitrogen, the highly electrophilic C2-ester, and the acidic surface of standard silica gel frequently leads to poor recovery, peak tailing, and on-column degradation.

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies to ensure high-yield, high-purity isolations.

Diagnostic FAQ: Pre-Run Optimization & Chemistry-Specific Challenges

Q: Why is my yield of Methyl 6-methylbenzo[d]oxazole-2-carboxylate consistently lower than my crude NMR suggests, and why do I see heavy baseline material on my TLC? A: This is a classic case of on-column ester hydrolysis. The methyl ester at the 2-position of the benzoxazole ring is highly activated. Standard unmodified silica gel (SiO₂) contains surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.0). These silanols act as Brønsted acids, protonating the benzoxazole nitrogen or the ester carbonyl, which catalyzes the hydrolysis of the methyl ester into 6-methylbenzo[d]oxazole-2-carboxylic acid[1]. The resulting carboxylic acid is highly polar and irreversibly binds to the silica baseline under standard normal-phase conditions.

  • The Fix: You must neutralize the acidic silanol sites. Pre-treat and equilibrate your column with 0.5% – 1% Triethylamine (Et₃N) in your non-polar starting solvent (e.g., Hexanes)[1].

Q: How can I definitively prove the compound is degrading on the column rather than during the reaction workup? A: Implement a self-validating 2D TLC protocol before committing your batch to the column[2].

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Run the plate in your intended solvent system (e.g., 20% EtOAc/Hexanes).

  • Dry the plate completely.

  • Rotate the plate 90 degrees and run it again in the exact same solvent system.

  • Causality: If the compound is stable, all spots will lie on a perfect diagonal line. If the ester is hydrolyzing on the silica, you will see off-diagonal spots (streaking towards the new baseline), proving that degradation occurred during the elution process[1].

Troubleshooting Guide: Operational & Chromatographic Anomalies

Q: My peaks are splitting or eluting as doublets, even though LC-MS confirms I only have one product. What is going wrong? A: Peak splitting for a single pure compound is a physical bed integrity issue, not a chemical one. It is typically caused by channeling or a void space at the head of the flash column[3]. When the sample is loaded, it pools in the void and enters the silica bed unevenly, creating multiple elution bands (eddy effects) due to different migration rates[3].

  • The Fix: If using pre-packed columns with removable caps, you can manually add fresh silica media to fill the void space[3]. Otherwise, the cartridge must be replaced. Ensure you are not disturbing the bed during manual liquid loading.

Q: The column gets physically hot during equilibration, and my separation resolution drops significantly. Why? A: This phenomenon is known as the "heat of adsorption"[4]. When a polar solvent (like Ethyl Acetate) is first pumped through dry, active silica, it displaces air and strongly adsorbs to the polar silanol surface. This is a highly exothermic process[4].

  • Causality: If you load your sample before the column has thermally equilibrated, the localized heat band will drastically alter mass-transfer kinetics, leading to broad, poorly resolved peaks[4].

  • The Fix: Always flush the column with at least 2–3 Column Volumes (CV) of your starting solvent mixture until the column returns to room temperature before injecting the sample.

Q: I have poor solubility in my starting solvent, and liquid injection causes "blowback" out of the column head. A: Viscous or poorly soluble samples resist entering the pores of the media. When forced, the pressure exceeds the system's limits, causing sample blowback[5].

  • The Fix: Abandon liquid loading. Use the Dry Loading technique (detailed in the protocol below) to bypass solubility limits and ensure a narrow injection band.

Quantitative Data: Solvent Selection Matrix

Summarizing the chromatographic behavior of Methyl 6-methylbenzo[d]oxazole-2-carboxylate and its common synthetic precursor (2-amino-5-methylphenol) helps in selecting the right mobile phase.

Solvent SystemAdditiveR_f (Product)R_f (Precursor)Mechanistic Outcome & Recommendation
100% DCM None0.450.10Good separation. Moderate risk of ester hydrolysis due to active silanols.
20% EtOAc / Hexanes None0.350.05Standard starting point, but High Risk of acid-catalyzed degradation.
20% EtOAc / Hexanes 1% Et₃N0.380.05Optimal. Et₃N neutralizes silica Brønsted acid sites, preserving the ester[1].
5% MeOH / DCM None0.850.60Too polar. Co-elution is highly likely; resolution is destroyed.

Visualizations: Workflows & Mechanisms

G Start Issue: Low Yield / Baseline Streaking of Benzoxazole Ester TLC Perform 2D TLC on Silica Start->TLC Check Are spots off-diagonal? TLC->Check Degradation Yes: Silica-induced Hydrolysis Check->Degradation Off-diagonal Stable No: Poor Solubility / Bed Issue Check->Stable Diagonal only Fix1 Pre-treat column with 1% Et3N or use Neutral Alumina Degradation->Fix1 Fix2 Dry load sample onto Celite Check column for voids Stable->Fix2

Caption: Diagnostic workflow for identifying and resolving benzoxazole ester degradation.

G2 A Dry Silica Column B Equilibration (2-3 CV) Heat of Adsorption Dissipates A->B C Deactivation (1% Et3N flush) B->C D Dry Loading (Sample on Celite) C->D E Gradient Elution (Hexanes to EtOAc) D->E

Caption: Optimized chromatographic sequence for sensitive benzoxazole esters.

Step-by-Step Methodology: Deactivated Dry-Loading Protocol

To establish a self-validating, high-yield purification system for Methyl 6-methylbenzo[d]oxazole-2-carboxylate, follow this exact sequence:

Step 1: Dry Loading Preparation

  • Dissolve your crude reaction mixture in a minimal amount of volatile solvent (e.g., Dichloromethane or Acetone).

  • Add Celite 545 (or deactivated silica) to the flask at a ratio of 1:2 (Crude Mass : Celite Mass). Note: Do not use standard silica for dry loading this compound, as prolonged contact during evaporation will cause hydrolysis.

  • Evaporate the solvent slowly on a rotary evaporator until a fine, free-flowing powder is achieved.

Step 2: Column Equilibration & Deactivation

  • Mount a fresh silica gel flash cartridge onto your automated system.

  • Prepare a solvent mixture of 99% Hexanes / 1% Et₃N.

  • Pump 3 Column Volumes (CV) of this mixture through the column. Monitor the column cartridge physically; wait until the exothermic "heat of adsorption" dissipates and the column returns to ambient temperature[4].

Step 3: Sample Loading

  • Open the column head or use an external dry-loading cartridge.

  • Pour the free-flowing Celite/crude powder evenly into the loading chamber.

  • Top with a thin protective layer of clean sea sand to prevent bed disturbance (channeling) when the solvent hits the media[3].

Step 4: Gradient Elution

  • Run a gradient from 0% to 30% Ethyl Acetate in Hexanes (ensure the Hexanes line still contains 0.1% Et₃N to maintain a neutral bed).

  • Collect fractions based on UV absorption (Benzoxazoles are highly UV active at 254 nm and 280 nm).

  • Pool fractions containing the pure product and concentrate immediately under reduced pressure to prevent any residual base-catalyzed transesterification.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Welcome to the Application Scientist Support Portal. Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly reactive heterocyclic scaffold frequently utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly reactive heterocyclic scaffold frequently utilized in drug discovery. However, researchers routinely encounter compound degradation during in vitro assays. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Insights: Understanding Compound Instability

The instability of Methyl 6-methylbenzo[d]oxazole-2-carboxylate in aqueous media is driven by the severe electron deficiency at the C2 position of the benzoxazole ring. The adjacent nitrogen and oxygen atoms exert a strong inductive electron-withdrawing effect, effectively acting as a "masked acyl" group. This highly electrophilic C2 carbon activates the attached methyl ester, making it exceptionally prone to nucleophilic attack by water or hydroxide ions[1].

The degradation follows a cascading pathway:

  • Ester Hydrolysis: The methyl ester rapidly hydrolyzes in aqueous buffers to form 6-methylbenzo[d]oxazole-2-carboxylic acid.

  • Decarboxylation: The resulting carboxylic acid is highly unstable. The C2 carbanion intermediate is stabilized by the adjacent heteroatoms, driving spontaneous decarboxylation, especially under thermal stress 2[2].

  • Ring-Opening: Under highly acidic conditions, protonation of the benzoxazole nitrogen triggers C-O bond fission, leading to the collapse of the heterocyclic ring into a 2-amino-5-methylphenol derivative 3[3].

Degradation A Methyl 6-methylbenzo[d]oxazole -2-carboxylate B 6-methylbenzo[d]oxazole -2-carboxylic acid A->B Hydrolysis (H2O / OH-) C 6-methylbenzoxazole B->C Decarboxylation (-CO2) D 2-amino-5-methylphenol B->D Ring-Opening (H+ / H2O)

Fig 1. Primary aqueous degradation pathways of Methyl 6-methylbenzo[d]oxazole-2-carboxylate.

Troubleshooting & FAQs

Q: Why does my compound degrade rapidly in neutral PBS (pH 7.4)? A: While PBS is neutral, the intrinsic electrophilicity of the C2-ester makes it susceptible to hydrolysis even without strong acid/base catalysis 1[1]. The high ionic strength and presence of phosphate nucleophiles can also accelerate this degradation. Always prepare stocks in anhydrous DMSO and minimize the time the compound spends in aqueous buffers prior to the assay.

Q: I observed a mass loss of 58 Da in my LC-MS analysis. What is this degradant? A: A loss of 58 Da corresponds to the sequential loss of the ester group (-COOCH₃) and replacement with a proton. This is a two-step degradation: hydrolysis of the methyl ester to the carboxylic acid (loss of 14 Da), followed by rapid decarboxylation (loss of 44 Da)[2]. The resulting product is 6-methylbenzoxazole.

Q: Is the compound stable in acidic media (e.g., 0.1 N HCl) for gastric simulation? A: No. Under highly acidic conditions, the benzoxazole nitrogen becomes protonated. This not only accelerates the hydrolysis of the ester but also triggers the ring-opening of the benzoxazole core via C-O bond fission, yielding 2-amino-5-methylphenol[3].

Q: How should I store the compound to ensure maximum shelf-life? A: Store the compound as a lyophilized solid at -20°C in a desiccator, protected from light. For liquid handling, prepare single-use aliquots in anhydrous DMSO (≤ 0.1% water) and store at -80°C. Avoid repeated freeze-thaw cycles, as condensation introduces water that initiates spontaneous hydrolysis.

Quantitative Stability Data

To aid in experimental planning, the following table summarizes the expected stability profile of the compound across various aqueous environments.

Buffer SystempHPrimary Degradation PathwayEstimated Half-Life (37°C)
0.1 N HCl1.2Ester Hydrolysis & Ring Opening< 1 hour
Acetate Buffer4.5Ester Hydrolysis4 - 6 hours
PBS7.4Ester Hydrolysis12 - 24 hours
0.1 N NaOH13.0Rapid Saponification< 5 minutes
Validated Experimental Protocols

To ensure trustworthiness in your assays, it is critical to use self-validating protocols. The following methodology for Forced Degradation incorporates an internal standard (IS) and mass-balance verification to ensure that no degradation products are "lost" to precipitation or covalent binding to labware.

Workflow Step1 1. Stock Preparation 10 mM in anhydrous DMSO Step2 2. Buffer Incubation 100 µM in pH 1.2, 7.4, 13.0 Step1->Step2 Step3 3. Quenching 1:1 Cold Acetonitrile + IS Step2->Step3 Step4 4. LC-MS/MS Analysis Mass Balance Verification Step3->Step4

Fig 2. Self-validating forced degradation workflow using LC-MS/MS mass balance verification.

Protocol: LC-MS/MS Forced Degradation Assay with Mass Balance

Step 1: Stock Preparation

  • Weigh 1.91 mg of Methyl 6-methylbenzo[d]oxazole-2-carboxylate.

  • Dissolve in exactly 1.0 mL of anhydrous DMSO (sealed under argon) to create a 10 mM stock. Causality Rationale: Anhydrous DMSO prevents premature ester hydrolysis during storage by eliminating the nucleophilic water source.

Step 2: Buffer Incubation

  • Prepare 1.5 mL Eppendorf tubes containing 990 µL of the target aqueous buffer (e.g., pH 1.2, 7.4, or 13.0) pre-warmed to 37°C.

  • Spike 10 µL of the 10 mM stock into the buffer to initiate the reaction (Final concentration: 100 µM). Vortex for 3 seconds.

  • Incubate at 37°C in a thermomixer.

Step 3: Quenching & Internal Standard Addition

  • At designated timepoints (0, 1, 4, 24 hours), extract a 100 µL aliquot from the incubation tube.

  • Immediately transfer the aliquot into an LC vial containing 100 µL of ice-cold Acetonitrile spiked with 1 µM of a stable internal standard (e.g., Warfarin). Causality Rationale: The 1:1 organic dilution crashes out phosphate/salt buffers and drops the dielectric constant of the solution, instantly arresting the hydrolysis reaction and locking the degradation profile at the exact timepoint.

Step 4: LC-MS/MS Analysis & Mass Balance (Self-Validation)

  • Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitated salts.

  • Inject 5 µL of the supernatant onto a C18 column.

  • Monitor the parent mass (m/z 192.06 for [M+H]⁺) and key degradants: Carboxylic acid (m/z 178.05), Decarboxylated product (m/z 134.06), and Ring-opened product (m/z 124.07).

  • Self-Validation Step: Calculate the molar sum of the parent and all identified degradants. The total molarity must equal 100 µM (± 5%). A loss in mass balance indicates unmonitored degradation pathways (e.g., oxidation) or compound precipitation, invalidating the run.

References
  • Benchchem. "Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions." Benchchem. 1

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. "Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles." Journal of the Chemical Society, Perkin Transactions 2 (1972). 3

  • EvitaChem. "Buy Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate." EvitaChem. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Methyl 6-methylbenzo[d]oxazole-2-carboxylate Analogs

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1] This is largely attributed to its ability to act...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1] This is largely attributed to its ability to act as a structural isostere of naturally occurring nucleic bases, facilitating interactions with various biological macromolecules.[1] This guide provides an in-depth comparative analysis of the binding affinities of analogs related to Methyl 6-methylbenzo[d]oxazole-2-carboxylate, a key heterocyclic compound. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their interactions with various biological targets, supported by experimental data from seminal studies in the field.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring a high degree of scientific integrity.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This unique structure imparts favorable physicochemical properties, making it a versatile scaffold in medicinal chemistry. Modifications at various positions of the benzoxazole ring system can significantly influence the binding affinity and selectivity of the resulting analogs for their biological targets. This guide will explore how substitutions at the 2 and 6-positions of the benzoxazole core, closely related to Methyl 6-methylbenzo[d]oxazole-2-carboxylate, impact their inhibitory potency against key enzymes such as tyrosinase, monoamine oxidase (MAO), and cholinesterases.

Comparative Binding Affinity Analysis

The following sections present a comparative analysis of the binding affinities of different series of benzoxazole analogs. The data is compiled from various studies and presented in tabular format for ease of comparison.

Tyrosinase Inhibitors: 2-Phenylbenzo[d]oxazole Analogs with 6-Methyl Substitution

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders.[2][3] A study by Kang et al. (2024) explored a series of 2-phenylbenzo[d]oxazole derivatives with a methyl group at the 6-position, which are structurally very similar to our core compound of interest.[2] The inhibitory activities were evaluated against mushroom tyrosinase.

Table 1: Mushroom Tyrosinase Inhibitory Activity of 6-Methyl-2-phenylbenzo[d]oxazole Analogs [2]

Compound IDR (Substitution on 2-phenyl ring)IC50 (µM)
1 4-OH152.51 ± 14.33
2 2,4-(OH)20.51 ± 0.00
3 3,4-(OH)2187.13 ± 30.28
Kojic Acid (Standard) -14.33 ± 1.63

Expertise & Experience: The data clearly indicates that the presence and position of hydroxyl groups on the 2-phenyl ring dramatically influence the tyrosinase inhibitory activity. A single hydroxyl group at the 4-position (Compound 1 ) results in weak activity. However, the introduction of a second hydroxyl group to create a resorcinol moiety (2,4-dihydroxy, Compound 2 ) leads to a remarkable increase in potency, with an IC50 value in the nanomolar range, significantly more potent than the standard inhibitor, kojic acid.[2] In contrast, a catechol moiety (3,4-dihydroxy, Compound 3 ) results in a substantial loss of activity compared to the resorcinol analog. This highlights the critical importance of the 2,4-dihydroxyphenyl pharmacophore for potent tyrosinase inhibition in this scaffold.

Monoamine Oxidase (MAO) Inhibitors: 2-Methylbenzo[d]oxazole Analogs

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4][5] A study by Du Preez et al. (2025) investigated a series of 2-methylbenzo[d]oxazole derivatives for their MAO inhibitory activity.[4]

Table 2: Monoamine Oxidase Inhibitory Activity of 2-Methylbenzo[d]oxazole Analogs [4]

Compound IDR (Substitution on benzoxazole ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
1a 6-H4.69 ± 0.6900.023 ± 0.0031204
1d 6-NO21.02 ± 0.1240.0023 ± 0.0007443
2c 5-CN0.670 ± 0.0330.0056 ± 0.0008120
2e 5-Cl0.592 ± 0.0330.0033 ± 0.0007179

Expertise & Experience: This series demonstrates that substitutions on the benzoxazole ring significantly modulate both the potency and selectivity of MAO inhibition. The introduction of an electron-withdrawing nitro group at the 6-position (Compound 1d ) enhances MAO-B inhibitory activity and selectivity compared to the unsubstituted analog (Compound 1a ).[4] Similarly, substitutions at the 5-position with cyano (Compound 2c ) and chloro (Compound 2e ) groups also yield potent and selective MAO-B inhibitors.[4] This suggests that electron-deficient benzoxazole rings are favored for MAO-B inhibition.

Cholinesterase Inhibitors: 2-Aryl-6-carboxamide Benzoxazole Analogs

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease.[6][7] A study by Acar et al. (2024) synthesized and evaluated a series of 2-aryl-6-carboxamide benzoxazole derivatives as cholinesterase inhibitors.[6][7] While not methyl esters, the modification at the 6-position from a methyl group to a carboxamide provides valuable SAR insights.

Table 3: Cholinesterase Inhibitory Activity of 2-Aryl-6-carboxamide Benzoxazole Analogs [6][7]

Compound IDR (Substitution on 2-phenyl ring)Amide Moiety at 6-positionAChE IC50 (nM)BChE IC50 (nM)
7 HN,N-dimethyl--
36 4-ClN-methylpiperazine12.6225.45
Donepezil (Standard) --69.363.0

Expertise & Experience: This study highlights the potential of modifying the 6-position of the benzoxazole ring to achieve potent cholinesterase inhibition. Compound 36 , featuring a 4-chlorophenyl group at the 2-position and an N-methylpiperazine carboxamide at the 6-position, demonstrated significantly higher potency against both AChE and BChE compared to the standard drug, donepezil.[6][7] This suggests that extending the substituent at the 6-position with a suitable amine-containing moiety can lead to enhanced interactions within the active sites of cholinesterases.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the binding assays are provided below.

Radioligand Binding Assay for Melatonin Receptors

This protocol is adapted from a study on benzoxazole derivatives as melatonin receptor agonists.[8]

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human MT1 or MT2 receptors are cultured in a suitable medium.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

    • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Binding Assay:

    • Incubate cell membranes (20-40 µg of protein) with the radioligand 2-[125I]-iodomelatonin (at a concentration close to its Kd) and various concentrations of the test compounds.

    • The total assay volume is typically 250 µL.

    • Incubate for 60 minutes at 37°C.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 µM melatonin).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Cholinesterases (Ellman's Method)

This protocol is based on the method described for the evaluation of 2-aryl-6-carboxamide benzoxazole derivatives.[6]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) from electric eel or butyrylcholinesterase (BChE) from equine serum.

    • Phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of the test compound solution (at various concentrations), and 20 µL of the enzyme solution.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a representative signaling pathway and the general workflow for determining binding affinity.

Signaling Pathway: A Representative Kinase Cascade

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds and Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow for Binding Affinity Determination

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Compound_Synthesis Synthesize Analogs Incubation Incubate Target with Analogs & Labeled Ligand Compound_Synthesis->Incubation Target_Preparation Prepare Biological Target (Enzyme/Receptor) Target_Preparation->Incubation Separation Separate Bound & Free Ligand Incubation->Separation Detection Detect Bound Ligand Separation->Detection IC50_Calculation Calculate IC50 Values Detection->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: A general workflow for determining the binding affinity of synthesized compounds.

Conclusion

The comparative analysis of Methyl 6-methylbenzo[d]oxazole-2-carboxylate analogs reveals critical structure-activity relationships that are paramount for the rational design of novel therapeutic agents. The data presented herein underscores the profound impact of substitutions at the 2 and 6-positions of the benzoxazole scaffold on binding affinity and selectivity for diverse biological targets. For instance, the incorporation of a 2,4-dihydroxyphenyl moiety at the 2-position is a key determinant for potent tyrosinase inhibition. Similarly, electron-withdrawing groups on the benzoxazole ring enhance MAO-B inhibition, while extending the 6-position with appropriate functionalities can yield highly potent cholinesterase inhibitors.

The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own binding affinity studies with a high degree of confidence. By understanding the intricate interplay between chemical structure and biological activity, we can accelerate the discovery and development of next-generation therapeutics based on the versatile benzoxazole scaffold.

References

  • Acar, C. et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Molecular Structure, 1298, 137077. [Link]

  • du Preez, H. et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Bioorganic & Medicinal Chemistry, 129, 117435. [Link]

  • Kang, H. et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 29(17), 4162. [Link]

  • Kowalik, M. et al. (2021). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 26(16), 4883. [Link]

  • Matos, M. J. et al. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 18(10), 1526. [Link]

  • Park, J. H. et al. (2017). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience, 8(7), 1519-1529. [Link]

  • Perin, N. et al. (2024). Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties. Molecules, 29(13), 3042. [Link]

  • van der Westhuizen, F. H. et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32, 1033-1044. [Link]

  • Acar, C. et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Medicinal Chemistry Research, 33, 671-693. [Link]

  • Kim, H. et al. (2019). The tyrosinase inhibitory effects of isoxazolone derivatives with a ( Z )-β -phenyl-α, β -unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638. [Link]

  • Acar, C. et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. ResearchGate. [Link]

  • Kang, H. et al. (2024). Exploration of Compounds with 2-Phenylbenzo[ d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 29(17), 4162. [Link]

  • Park, J. H. et al. (2017). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience, 8(7), 1519-1529. [Link]

  • Ashraf, Z. et al. (2017). Carvacrol derivatives as mushroom tyrosinase inhibitors; synthesis, kinetics mechanism and molecular docking studies. PLoS One, 12(5), e0178069. [Link]

  • Kumar, P. et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. [Link]

  • Ferreira, L. G. et al. (2025). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. International Journal of Molecular Sciences, 26(6), 5432. [Link]

  • Rauf, A. et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Scientific Reports, 14, 21950. [Link]

  • Wang, Y. et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(1), 893-907. [Link]

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Comparative

Comparative Benchmarking Guide: Antimicrobial Efficacy of Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] The ESKAPE pathoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that are particularly challenging in clinical settings, capable of "escaping" the effects of many antibiotics.[2][3] Benzoxazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their structural similarity to biological purines, allowing for interaction with various biopolymers.[4] Numerous synthetic benzoxazole derivatives have demonstrated a wide spectrum of antimicrobial activities, including against Gram-positive and Gram-negative bacteria, and fungi.[5][6]

This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of a specific novel derivative, Methyl 6-methylbenzo[d]oxazole-2-carboxylate . We will detail the essential experimental protocols, rationale for comparator selection, and a standardized approach to data interpretation, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).

The Candidate Molecule: Methyl 6-methylbenzo[d]oxazole-2-carboxylate

The core benzoxazole ring is a key pharmacophore found in various natural and synthetic bioactive compounds.[5] The antimicrobial potential of benzoxazole derivatives is often influenced by substituents at the 2 and 5 (or 6) positions of the ring system.[5] The subject of this guide, Methyl 6-methylbenzo[d]oxazole-2-carboxylate, features a methyl group at the 6-position and a methyl carboxylate group at the 2-position. These modifications are hypothesized to influence the molecule's lipophilicity and target engagement, which are critical determinants of antimicrobial potency.

Benchmarking Methodology: A Rationale-Driven Approach

Objective evaluation requires comparing the candidate molecule against established standards under rigorously controlled conditions. The methodology described herein adheres to CLSI guidelines, which represent the global standard for antimicrobial susceptibility testing (AST).[7][8]

Rationale for Comparator and Microbial Panel Selection

Comparator Antibiotics: To effectively benchmark the candidate's spectrum and potency, a panel of well-characterized antibiotics with distinct mechanisms of action is essential.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[9] It serves as a benchmark for activity against a key bacterial target.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a critical agent against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. It provides a benchmark against another fundamental bacterial process.

Microbial Panel: The test panel should include representative species of high clinical relevance, particularly from the ESKAPE pathogen group.[3]

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a leading cause of skin, soft tissue, and bloodstream infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly associated with urinary tract infections and sepsis.

  • Pseudomonas aeruginosa (ATCC 27853): A notoriously difficult-to-treat Gram-negative opportunist known for its intrinsic and acquired resistance mechanisms.[10]

Core Experimental Protocols

The foundational assays for determining antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This guide utilizes the broth microdilution method, a standardized and widely used technique.[7]

Step-by-Step Protocol (CLSI Broth Microdilution):

  • Preparation of Stock Solutions: Dissolve Methyl 6-methylbenzo[d]oxazole-2-carboxylate and comparator antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (MHB).[12] This creates a gradient of drug concentrations. Leave wells for sterility (broth only) and growth (broth + inoculum, no drug) controls.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture, adjusting its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.[12]

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the drug in which there is no visible bacterial growth.[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13] This assay is a direct extension of the MIC test.

Step-by-Step Protocol:

  • Subculturing from MIC plates: Following the determination of the MIC, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no visible growth.[13]

  • Plating: Aliquot a standardized volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a drug-free agar medium (e.g., Mueller-Hinton Agar).[14]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[13]

Workflow for Antimicrobial Efficacy Determination

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay prep_culture Prepare Bacterial Culture (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria prep_culture->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-Well Plate prep_plate->inoculate incubate_mic Incubate Plate (16-20h at 37°C) inoculate->incubate_mic read_mic Visually Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, MICx2, MICx4) onto Agar Plates read_mic->subculture Proceed if Bactericidal Data Needed incubate_mbc Incubate Agar Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC values.

Comparative Efficacy Analysis (Illustrative Data)

The following table presents a template for summarizing the antimicrobial efficacy data. The values provided are illustrative, based on activities reported for similar benzoxazole derivatives, to demonstrate how results should be structured for clear comparison.[10][15]

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Methyl 6-methylbenzo[d]oxazole-2-carboxylate S. aureus ATCC 2921316322
E. coli ATCC 2592264>128>2
P. aeruginosa ATCC 27853128>128>1
Ciprofloxacin (Control) S. aureus ATCC 292130.512
E. coli ATCC 259220.0150.032
P. aeruginosa ATCC 278530.250.52
Vancomycin (Control) S. aureus ATCC 29213122
E. coli ATCC 25922>128>128-
P. aeruginosa ATCC 27853>128>128-

Interpreting the Data:

  • Potency: Lower MIC and MBC values indicate higher potency.

  • Spectrum of Activity: The range of organisms inhibited by the compound defines its spectrum. Many benzoxazole derivatives show greater activity against Gram-positive bacteria like S. aureus than Gram-negative bacteria.[15]

  • Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio helps classify the compound's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.

Putative Mechanism of Action: DNA Gyrase Inhibition

Molecular modeling and experimental studies on other benzoxazole derivatives suggest that a primary intracellular target for this class of compounds is bacterial DNA gyrase (Topoisomerase II).[9][16][17] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[9] Its absence in eukaryotes makes it an attractive and selective target for antibacterial agents.[9] The benzoxazole scaffold can bind to the ATP-binding site of the GyrB subunit of the enzyme, inhibiting its function and leading to a cascade of events that ultimately result in bacterial cell death.

G cluster_bacterium Bacterial Cell DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (Enzyme) DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA (Replication Ready) DNA_gyrase->DNA_supercoiled Catalyzes ADP ADP + Pi DNA_gyrase->ADP ATP ATP ATP->DNA_gyrase Powers Benzoxazole Methyl 6-methylbenzo [d]oxazole-2-carboxylate Benzoxazole->DNA_gyrase Inhibition INHIBITION

Caption: Putative mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

This guide outlines a standardized, rationale-driven framework for assessing the antimicrobial efficacy of Methyl 6-methylbenzo[d]oxazole-2-carboxylate. By benchmarking against clinically relevant pathogens and standard-of-care antibiotics according to CLSI protocols, researchers can generate robust, comparable, and meaningful data. While many benzoxazole derivatives show promise, their activity is often at higher concentrations than established drugs.[16][17] Future work should focus on structure-activity relationship (SAR) studies to optimize the benzoxazole scaffold for enhanced potency and a broader spectrum of activity. Subsequent investigations must also include cytotoxicity assays against mammalian cell lines to establish a therapeutic index, and eventually, in vivo efficacy studies in appropriate animal models of infection.

References

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved March 27, 2026, from [Link]

  • Bernard, M. K., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Retrieved March 27, 2026, from [Link]

  • Kakkar, S., & Kumar, S. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. Retrieved March 27, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Retrieved March 27, 2026, from [Link]

  • Knabel, S. J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved March 27, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. Retrieved March 27, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). PubMed. Retrieved March 27, 2026, from [Link]

  • Pendleton, J. N., Gorman, S. P., & Gilmore, B. F. (2013). Clinical relevance of the ESKAPE pathogens. Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Pendleton, J. N., Gorman, S. P., & Gilmore, B. F. (2013). Clinical relevance of the ESKAPE pathogens. PubMed. Retrieved March 27, 2026, from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021). Mustansiriyah University. Retrieved March 27, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved March 27, 2026, from [Link]

  • Harnessing biological insights to accelerate drug discovery against ESKAPE pathogens. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. Retrieved March 27, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. Retrieved March 27, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved March 27, 2026, from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI. Retrieved March 27, 2026, from [Link]

  • Clinical relevance of the ESKAPE pathogens. (n.d.). National Open Access Monitor, Ireland. Retrieved March 27, 2026, from [Link]

  • Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]

  • Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing. (2023). Frontiers. Retrieved March 27, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2019). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). Idexx. Retrieved March 27, 2026, from [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024). FDA. Retrieved March 27, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved March 27, 2026, from [Link]

  • Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. (1998). PubMed. Retrieved March 27, 2026, from [Link]

  • A Comprehensive Review on the Recent Developments of Oxazole Derivatives as a Potential Therapeutic Agent. (2025). Palestinian Medical and Pharmaceutical Journal. Retrieved March 27, 2026, from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved March 27, 2026, from [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). MDPI. Retrieved March 27, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Handling novel heterocyclic compounds like Methyl 6-methylbenzo[d]oxazole-2-carboxylate (CAS: 941925-72-0) requires moving beyond generic safety protocols. Because comprehensive, long-term toxicological data for niche be...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel heterocyclic compounds like Methyl 6-methylbenzo[d]oxazole-2-carboxylate (CAS: 941925-72-0) requires moving beyond generic safety protocols. Because comprehensive, long-term toxicological data for niche benzoxazole derivatives is often incomplete, drug development professionals must adopt a precautionary, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

As a Senior Application Scientist, I have designed this guide to synthesize structural chemical analysis with stringent laboratory safety standards. This document provides a self-validating framework for handling, reacting, and disposing of this compound, ensuring your laboratory operations remain safe, compliant, and scientifically rigorous.

Chemical Profile & Causality-Driven Hazard Assessment

Before selecting PPE, we must understand the chemical behavior of the target molecule. Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a lipophilic, heterocyclic ester[1]. Its physical state as a crystalline powder introduces severe aerosolization risks during weighing, while its solubility profile dictates strict barrier material requirements.

Table 1: Quantitative Data & Hazard Causality

Property / ParameterValue / SpecificationCausality / Operational Relevance
Chemical Name Methyl 6-methylbenzo[d]oxazole-2-carboxylateN/A
CAS Number 941925-72-0Primary identifier for SDS and inventory tracking.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates static control during weighing.
Solubility Soluble in organic solvents (DMSO, DMF, DCM)Dictates glove material selection due to rapid solvent breakthrough times.
Hazard Class (Est.) Skin Irritant (H315), Eye Irritant (H319)Mandates localized exhaust and multi-layered barrier protection.
EPA Waste Code Characteristic WasteRequires RCRA-compliant segregation and commercial incineration.

According to the American Chemical Society's guidelines on hazard evaluation, risk assessments must account for both the inherent physical hazards of the chemical and the specific manipulations being performed[2]. A standard job hazard analysis (JHA) reveals that the highest risk of exposure occurs not during the reaction itself, but during the transfer of the dry powder and the subsequent cleanup[3].

The Self-Validating PPE Matrix

Selecting PPE is not a box-ticking exercise; it is the establishment of a multi-layered defense system. The Occupational Safety and Health Administration (OSHA) PPE Standard requires a hazard assessment to determine appropriate hand and body protection[4].

  • Hand Protection (The Solubility Caveat): While standard nitrile gloves (4-8 mil) offer adequate protection against the dry powder form of Methyl 6-methylbenzo[d]oxazole-2-carboxylate, their breakthrough time drops precipitously when the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) commonly used in organic synthesis.

    • Actionable Step: For dry powder, use double-layered nitrile gloves. For solvent-based solutions, employ a laminate inner glove (e.g., Silver Shield/PE) beneath a heavy-duty nitrile outer glove to prevent solvent-mediated dermal absorption.

  • Eye & Face Protection: Safety glasses with side shields (ANSI Z87.1 compliant) are the absolute minimum[5]. However, if handling solutions >50 mL or operating under pressurized inert gas, upgrade to chemical splash goggles paired with a full-face shield to protect against rapid depressurization events[6].

  • Respiratory Protection: Because the compound's specific inhalation toxicity is unquantified, deliberate sniffing or open-bench handling is strictly prohibited[4]. All solid manipulations must occur within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved Powered Air-Purifying Respirator (PAPR) with P100/Organic Vapor cartridges is required.

Operational Workflow: Synthesis & Handling

Every protocol must be a self-validating system. For example, if static electricity is present during weighing, the powder will visibly repel from the spatula—this is a physical indicator that your environmental controls are failing and exposure risk is high. Do not bypass these physical indicators.

Workflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing (Enclosed Balance/Static Control) Start->Weighing Verified Flow Transfer Transfer to Reaction Vessel (Closed System) Weighing->Transfer Sealed Vessel Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Purged System Quench Quenching & Workup Reaction->Quench Reaction Complete Clean Decontamination & PPE Doffing Quench->Clean Chemically Safe

Operational workflow for handling potent heterocyclic esters like benzoxazole derivatives.

Step-by-Step Handling Methodology:

  • Preparation & Environmental Control: Verify the fume hood face velocity (typically 80-100 fpm). Line the hood floor with anti-static weighing paper. Use an anti-static bar or zero-stat gun on your spatulas and weigh boats to neutralize static charges, preventing the lightweight benzoxazole powder from aerosolizing.

  • PPE Donning: Don a fire-resistant lab coat (e.g., Nomex), ANSI-approved goggles, and appropriate gloves based on the solvent matrix[7].

  • Weighing & Transfer: Weigh the required mass of Methyl 6-methylbenzo[d]oxazole-2-carboxylate inside an enclosed analytical balance. Seal the weigh boat or transfer the powder directly into a reaction vessel equipped with a secure septum before removing it from the balance area.

  • Reaction Execution: Purge the reaction vessel with inert gas (Nitrogen or Argon) before introducing solvents via syringe. This prevents moisture-induced degradation of the ester and mitigates fire risks if flammable solvents are used.

Decontamination & RCRA-Compliant Disposal Plan

Improper chemical waste disposal can result in serious environmental contamination, dangerous laboratory reactions, and regulatory violations[8]. The EPA defines chemical hazardous waste under the Resource Conservation and Recovery Act (RCRA), and benzoxazole derivatives dissolved in organic solvents typically fall under characteristic hazardous waste[9].

WasteDisposal Waste Generate Chemical Waste (Benzoxazole Derivative) Check State of Waste? Waste->Check Organic Solvent Type? Check->Organic Liquid Solution Solid Solid Waste / Contaminated PPE Check->Solid Solid/Powder NonHalo Non-Halogenated Organic Waste Organic->NonHalo No Halogens Halo Halogenated Organic Waste Organic->Halo Contains Halogens Incineration Commercial Hazardous Waste Incinerator Solid->Incineration NonHalo->Incineration Halo->Incineration

RCRA-compliant waste segregation logic tree for laboratory chemical disposal.

Step-by-Step Disposal & Doffing Protocol:

  • Waste Segregation: Never mix incompatible chemicals[10]. Segregate waste into three distinct streams:

    • Solid Waste: Contaminated weigh boats, wipes, and outer gloves must be placed in a designated, chemically compatible solid waste container lined with a poly bag[11].

    • Non-Halogenated Liquid Waste: If the compound was dissolved in solvents like ethyl acetate or ethanol, transfer the mixture to the non-halogenated HPLC carboy.

    • Halogenated Liquid Waste: If dissolved in DCM or chloroform, it must go into a strictly segregated halogenated waste container to prevent explosive reactions and ensure proper commercial incineration[10].

  • Surface Decontamination: Wipe down the balance, fume hood surface, and spatulas with a solvent-dampened cloth (e.g., isopropanol). Dispose of the cloth in the solid hazardous waste bin.

  • PPE Doffing (The Clean-to-Dirty Rule):

    • Remove outer gloves first by pinching the palm and turning them inside out. Dispose of them in solid waste.

    • Remove goggles and lab coat, ensuring the outside of the coat does not touch your street clothes or bare skin.

    • Remove inner gloves last.

  • Final Validation: Wash hands thoroughly with soap and water for at least 20 seconds. Inspect the workspace to ensure all waste containers are sealed, stored in secondary containment, and properly labeled according to EPA standards[12].

References

  • 941925-72-0 CAS号:941925-72-0 N-(4-(benzo[d][1,3]dioxol-5-yl... - chemsrc.com. 1

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH - nih.gov.4

  • working with laboratory equipment: PRUDENT PRACTICES IN THE LABORATORY - uvm.edu. 6

  • Personal Protective Equipment (PPE) Selection - USC Environmental Health & Safety - usc.edu. 5

  • Identifying and Evaluating Hazards in Research Laboratories - American Chemical Society - acs.org. 2

  • Job Hazard Analysis (JHA) | Department of Environmental Health and Safety - uvm.edu. 3

  • Chemical Hygiene Plan Chemical Hazard Assessment - K-State Extension - k-state.edu. 7

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health - danielshealth.com. 8

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals - calpaclab.com. 11

  • Safe Disposal of Laboratory Chemicals - Environmental Marketing Services - emsllcusa.com. 12

  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid - medprodisposal.com. 10

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH - nih.gov. 9

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